4-(Prop-2-en-1-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-enylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-3-8-4-6-9-7-5-8/h2,8-9H,1,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEJLNYZSZWLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Analytical and Mechanistic Paradigms in Isomeric Differentiation: A Comprehensive Guide to 1-Allylpiperidine and 4-Allylpiperidine
Executive Summary
The structural differentiation of piperidine isomers—specifically 1-allylpiperidine and 4-allylpiperidine—represents a critical analytical checkpoint in modern drug discovery and organic synthesis. While both share the empirical formula C8H15N, the regiochemistry of the allyl group fundamentally alters their electronic properties, steric profiles, and chemical reactivity.
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere descriptive data, focusing instead on the causality of isomeric behavior. 4-allylpiperidine (a secondary amine) is heavily utilized as a versatile pharmacophore scaffold in the synthesis of advanced therapeutics, including 1[1] and 2[2]. Conversely, 1-allylpiperidine is an N-alkylated tertiary amine often encountered as a product in specialized3[3]. This guide provides a comprehensive, self-validating framework for distinguishing these isomers.
Structural Causality and Chemical Reactivity
The fundamental divergence between these isomers lies in their amine classification, which dictates their downstream utility:
-
1-Allylpiperidine : The allyl group is covalently bonded to the nitrogen atom, creating a tertiary amine . The nitrogen is sterically hindered and lacks a hydrogen bond donor, rendering it inert to standard acylation or amidation conditions.
-
4-Allylpiperidine : The allyl group is bonded to the C4 position of the piperidine ring, leaving the nitrogen as a secondary amine . This retains the nucleophilic N-H group, allowing it to readily participate in peptide coupling, reductive amination, and nucleophilic substitution.
Chemical reactivity pathways distinguishing secondary and tertiary amine isomers.
Spectroscopic Differentiation (E-E-A-T Principles)
To establish a trustworthy analytical pipeline, we must rely on methods where the physical outputs are direct consequences of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural proof due to predictable electronic shielding effects:
-
1-Allylpiperidine : Because the allyl group is directly attached to the highly electronegative nitrogen, the allylic -CH2- protons are strongly deshielded. In 1H NMR, these protons appear as a distinct multiplet between δ 2.85–3.01 ppm, as documented in4[4]. Furthermore, the spectrum entirely lacks an N-H proton signal.
-
4-Allylpiperidine : The allyl group is attached to the C4 carbon, placing it further from the nitrogen's inductive pull. Consequently, the allylic -CH2- protons shift upfield (δ ~1.90–2.10 ppm). The critical diagnostic feature is the presence of a broad singlet corresponding to the secondary amine N-H (typically δ 1.5–2.0 ppm).
Mass Spectrometry (EI-MS)
While both isomers share a molecular ion (M+) at m/z 125, their fragmentation pathways diverge based on cation stability:
-
1-Allylpiperidine : Under Electron Ionization (EI), the molecule undergoes highly favored α-cleavage. The loss of the allyl radical (M - 41) generates an exceptionally stable piperidinium cation, resulting in a dominant base peak at m/z 84, as detailed in the 5[5].
-
4-Allylpiperidine : Lacking the N-allyl bond, this isomer cannot undergo the same rapid stabilization pathway. Its fragmentation is more complex, often yielding ring-cleavage fragments and lacking the dominant m/z 84 peak.
Table 1: Comparative Quantitative Spectroscopic Data
| Property | 1-Allylpiperidine | 4-Allylpiperidine | Causality / Mechanistic Origin |
| Amine Classification | Tertiary Amine | Secondary Amine | Position of the allyl group (N vs. C4). |
| 1H NMR: Allyl -CH2- | δ 2.85–3.01 ppm | δ 1.90–2.10 ppm | Deshielding by direct attachment to electronegative N in the 1-isomer. |
| 1H NMR: N-H Proton | Absent | δ 1.50–2.00 ppm (broad) | 4-isomer retains the secondary amine proton. |
| 13C NMR: Allyl -CH2- | ~61.6 ppm | ~35.0–40.0 ppm | Direct N-attachment causes significant downfield shift in the 1-isomer. |
| GC-MS Base Peak | m/z 84 | Variable (Complex) | 1-isomer undergoes rapid α-cleavage losing the allyl radical. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your characterization, utilize the following self-validating workflows.
Protocol 1: D2O-Exchange 1H NMR Workflow
Objective : Confirm the presence of the secondary amine via isotopic exchange.
-
Sample Preparation : Dissolve 10-15 mg of the unknown isomer in 0.6 mL of anhydrous CDCl3.
-
Baseline Acquisition : Acquire a standard 1H NMR spectrum (400 MHz). Identify any broad singlets in the δ 1.5–2.0 ppm region.
-
Deuterium Exchange : Add 2 drops of D2O directly to the NMR tube. Shake vigorously for 30 seconds to ensure biphasic mixing.
-
Validation Acquisition : Re-acquire the 1H NMR spectrum.
-
Causality & Interpretation : The labile N-H proton of 4-allylpiperidine will rapidly exchange with deuterium, causing the broad singlet to disappear from the spectrum. 1-allylpiperidine lacks an exchangeable proton; thus, its spectrum will remain structurally identical, providing a self-validating binary outcome.
Protocol 2: GC-MS Fragmentation Analysis
Objective : Differentiate isomers based on radical cation stability.
-
Sample Preparation : Dilute the isomer to 1 mg/mL in GC-grade dichloromethane (DCM).
-
Injection : Inject 1 µL into the GC-MS equipped with a standard non-polar capillary column (e.g., HP-5ms) using a split ratio of 50:1.
-
Ionization : Utilize Electron Ionization (EI) at 70 eV.
-
Causality & Interpretation : Analyze the mass spectrum for the m/z 84 base peak. Its overwhelming presence confirms 1-allylpiperidine due to the favored loss of the N-allyl group[5].
Protocol 3: Ninhydrin Derivatization Assay
Objective : Rapid benchtop screening for secondary vs. tertiary amines.
-
Reagent Preparation : Prepare a 0.2% Ninhydrin solution in ethanol.
-
Spotting : Apply 1 µL of the unknown isomer (10 mg/mL in ethanol) onto a silica gel TLC plate. Apply known primary/secondary amine controls on adjacent spots.
-
Development : Spray the TLC plate evenly with the Ninhydrin reagent.
-
Thermal Activation : Heat the plate using a heat gun or hot plate at 110°C for 2-3 minutes.
-
Causality & Interpretation : Ninhydrin requires a primary or secondary amine to undergo a condensation reaction, ultimately forming the highly conjugated dye known as Ruhemann's purple. 4-allylpiperidine will yield a strong purple spot. 1-allylpiperidine cannot form the requisite iminium intermediate and will remain colorless or faintly yellow.
Analytical workflow for the spectroscopic differentiation of piperidine isomers.
References
- Trost N-Allylation with Allylic Acetates by Using a Cellulose-Palladium Catalyst (University of Nebraska-Lincoln). Contains definitive 1H NMR shift data for 1-allylpiperidine.
- Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles (ACS Catalysis). Details the biocatalytic formation of 1-allylpiperidine.
- 1-(Prop-2-en-1-yl)piperidine (PubChem / NIH). Provides standardized GC-MS fragmentation data and physical properties.
- WO2021091967A1 - Ras inhibitors (Google Patents). Demonstrates the synthetic utility of 4-allylpiperidine as a secondary amine scaffold in oncology.
- US10988466B2 - Heterocyclic derivatives useful as SHP2 inhibitors (Google Patents). Validates the functionalization of 4-allylpiperidine derivatives in therapeutic development.
Sources
- 1. WO2021091967A1 - Ras inhibitors - Google Patents [patents.google.com]
- 2. US10988466B2 - Heterocyclic derivatives useful as SHP2 inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 4-Allylpiperidine Scaffold: Chemical Registry, Synthetic Workflows, and Pharmacological Applications
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in standardizing nomenclature and registry data for highly reactive secondary amines. The pure free base of 4-allylpiperidine is rarely utilized or cataloged in commercial settings due to its oxidative susceptibility and tendency to form carbamates upon exposure to atmospheric carbon dioxide. Consequently, the Chemical Abstracts Service (CAS) registry predominantly features its hydrochloride salts and N-protected derivatives[1][2].
This technical guide provides an in-depth analysis of the 4-allylpiperidine family, focusing on its hydrochloride salts. It details the causality behind structural modifications, self-validating synthetic protocols, and the scaffold's critical role in modern pharmacological applications, such as Monoacylglycerol lipase (MAGL) and integrin inhibition[3][4].
Chemical Identification and CAS Registry Analysis
To ensure long-term stability, crystalline handling, and orthogonal reactivity during complex multi-step syntheses, the 4-allylpiperidine core is almost exclusively handled as a salt or protected intermediate. Table 1 summarizes the quantitative and registry data for the most critical derivatives in this family.
Table 1: Key 4-Allylpiperidine Derivatives and CAS Registry Numbers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Applications / Notes |
| 4-Allylpiperidine-4-carboxylic acid hydrochloride | 2377031-52-0 | C9H16ClNO2 | 205.68 g/mol | Highly stable salt form; building block for CNS therapeutics[1]. |
| Ethyl 4-allylpiperidine-4-carboxylate hydrochloride | 1186663-51-3 | C11H20ClNO2 | 233.74 g/mol | Esterified precursor; facilitates lipophilic drug design[5]. |
| 4-Allylpiperidine-2,6-dione | 918868-36-7 | C8H11NO2 | 153.18 g/mol | Glutarimide derivative; utilized in heterocycle synthesis[6]. |
| tert-Butyl 4-allylpiperidine-1-carboxylate | 206446-47-1 | C13H23NO2 | 225.33 g/mol | N-Boc protected intermediate; standard for cross-metathesis[2]. |
Structural Causality and Chemical Properties
The strategic value of the 4-allylpiperidine core lies in its bifunctional nature, which allows for highly modular drug design:
-
The Allyl Moiety: Provides a terminal alkene handle ideal for olefin cross-metathesis (using Grubbs catalysts), hydroboration-oxidation, or oxidative cleavage to aldehydes[7].
-
The Piperidine Nitrogen: Serves as a critical pharmacophore for hydrogen bonding in target active sites.
-
Hydrochloride Salt Formation: Converting the free base to a hydrochloride salt (e.g., CAS 2377031-52-0) lowers the Highest Occupied Molecular Orbital (HOMO) of the nitrogen lone pair. This prevents unwanted nucleophilic attacks during subsequent functionalization of the allyl group. Furthermore, it drastically improves aqueous solubility—a strict prerequisite for in vitro biological assays[1][7].
Experimental Methodology: Synthesis and Functionalization
The following workflows detail the synthesis of the 4-allylpiperidine core. Every step is designed as a self-validating system to ensure high fidelity and yield.
Caption: Workflow for the synthesis of 4-allylpiperidine hydrochloride derivatives via enolate allylation.
Protocol 1: Enolate Allylation of N-Boc-Piperidine-4-carboxylate
This protocol establishes the core quaternary carbon center[3].
-
Preparation: Dissolve 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (19.5 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Enolate Formation: Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS) (25.3 mL, 1 M in THF).
-
Causality: LiHMDS is a sterically hindered, non-nucleophilic base. At -78°C, it kinetically deprotonates the α-carbon without attacking the ester carbonyl, generating a stable lithium enolate[3].
-
-
Electrophilic Trapping: After 1 hour of stirring at -78°C, add 3-bromoprop-1-ene (allyl bromide, 29.3 mmol). The low temperature suppresses poly-alkylation and ester condensation side reactions[3].
-
Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate system. The disappearance of the starting material spot and the emergence of a lower-polarity spot confirms successful allylation.
-
Isolation: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: Deprotection to 4-Allylpiperidine Hydrochloride
-
Boc Cleavage: Dissolve the N-Boc-4-allylpiperidine intermediate in a 4M HCl in dioxane solution.
-
Reaction Dynamics: Stir at room temperature for 2 hours.
-
Causality: The anhydrous acidic conditions cleanly cleave the tert-butoxycarbonyl group, releasing isobutylene and carbon dioxide gas, while simultaneously protonating the newly freed amine to form the stable hydrochloride salt.
-
-
Self-Validation Checkpoint: The cessation of gas evolution serves as a macroscopic indicator of reaction completion. Subsequent ¹H-NMR analysis in D₂O must confirm the absence of the intense 9-proton singlet at ~1.4 ppm characteristic of the Boc group.
-
Precipitation: Add cold diethyl ether to precipitate the 4-allylpiperidine hydrochloride salt. Filter and dry under high vacuum.
Pharmacological Applications and Target Pathways
4-Allylpiperidine derivatives are pivotal in modern drug discovery, acting as rigidified scaffolds that orient functional groups into deep receptor binding pockets[7].
Monoacylglycerol Lipase (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). 4-Allylpiperidine spiro-derivatives have been developed as potent MAGL inhibitors[4]. By inhibiting MAGL, these compounds elevate 2-AG levels, providing neuroprotective, anti-inflammatory, and anxiolytic effects via CB1/CB2 receptor activation[4].
Caption: Mechanism of action for 4-allylpiperidine-derived MAGL inhibitors in neuroprotection.
Integrin Inhibition
The functionalized piperidine core is also heavily utilized in the synthesis of αvβ6 integrin inhibitors, which are targeted for the treatment of fibrotic diseases and oncology[3]. The allyl group allows for the attachment of complex lipophilic tails necessary for traversing cell membranes.
Handling, Storage, and Safety Protocols
Based on the standardized Safety Data Sheet (SDS) for 4-Allylpiperidine-4-carboxylic acid hydrochloride (CAS 2377031-52-0), strict laboratory protocols must be observed[1]:
-
Storage: Store in a tightly closed container in a dry, well-ventilated area. Protect from moisture and direct sunlight. Keep away from oxidizing agents and do not expose to temperatures exceeding 50°C (122°F)[1].
-
Handling: Handle under inert gas (Argon or Nitrogen) if long-term storage is required to prevent ambient moisture absorption. Use only non-sparking tools and ensure explosion-proof ventilation[1].
-
PPE: Wear cold-insulating gloves, fire-resistant clothing, and adequate respiratory protection (N95 or equivalent) to prevent inhalation of fine crystalline dust[1].
References
-
Ambeed. CAS No. 2377031-52-0 Specifications: 4-Allylpiperidine-4-carboxylic acid hydrochloride. Retrieved from:
-
Sigma-Aldrich. Ethyl 4-allylpiperidine-4-carboxylate hydrochloride (CAS 1186663-51-3). Retrieved from:
-
LookChem. Cas 918868-36-7, 4-ALLYLPIPERIDINE-2,6-DIONE. Retrieved from:
-
Ambeed. tert-Butyl 4-allylpiperidine-1-carboxylate (CAS 206446-47-1). Retrieved from:
-
Google Patents. WO2018160521A2 - Inhibitors of (alpha-v)(beta-6) integrin. Retrieved from:
-
Google Patents. KR20190104405A - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivative as MAGL inhibitor. Retrieved from:
-
Smolecule. Buy 4-Allylpiperidine-4-carboxylic acid: Chemical Reactions and Biological Activity. Retrieved from:
Sources
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- 2. 206446-47-1|tert-Butyl 4-allylpiperidine-1-carboxylate| Ambeed [ambeed.com]
- 3. WO2018160521A2 - Inhibitors of (alpha-v)(beta-6) integrin - Google Patents [patents.google.com]
- 4. KR20190104405A - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivative as MAGL inhibitor - Google Patents [patents.google.com]
- 5. Ethyl 4-allylpiperidine-4-carboxylate hydrochloride | 1186663-51-3 [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. Buy 4-Allylpiperidine-4-carboxylic acid [smolecule.com]
An In-depth Technical Guide to 4-(2-propenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(2-propenyl)piperidine, a saturated heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its molecular characteristics, outlines plausible synthetic methodologies, predicts its spectroscopic data, and discusses its potential applications, particularly in the realm of drug discovery. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, and the introduction of a reactive allyl group at the 4-position offers a versatile handle for further chemical modifications.[1][2] This guide aims to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of novel piperidine-based compounds.
Core Molecular Attributes
4-(2-propenyl)piperidine, also known as 4-allylpiperidine, is a derivative of piperidine with a 2-propenyl (allyl) group attached to the fourth carbon atom of the heterocyclic ring.
Molecular Formula and Weight
The fundamental properties of 4-(2-propenyl)piperidine are summarized in the table below. The molecular formula is deduced from the structures of piperidine (C₅H₁₁N) and an allyl group (C₃H₅), with the substitution at the 4-position of the piperidine ring.
| Property | Value |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.22 g/mol |
| IUPAC Name | 4-(prop-2-en-1-yl)piperidine |
| Canonical SMILES | C=CCC1CCNCC1 |
| InChI Key | FHNFLGAZJPIOAI-UHFFFAOYSA-N |
Synthesis and Methodologies
Proposed Synthetic Workflow from N-Boc-4-piperidone
A common and effective strategy for introducing an allyl group at the 4-position of a piperidine ring involves a Wittig reaction or a Grignard reaction with an N-protected 4-piperidone, followed by deprotection.[2][3]
Caption: Proposed synthetic pathways to 4-(2-propenyl)piperidine.
Experimental Protocol: Wittig Reaction Approach
This protocol is a generalized procedure based on established Wittig reactions.[4][5]
Step 1: Preparation of the Ylide
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add allyltriphenylphosphonium bromide.
-
Dissolve the phosphonium salt in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the ylide. The formation of a colored solution (often orange or red) indicates ylide generation.
Step 2: Reaction with N-Boc-4-piperidone
-
In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF.
-
Slowly add the solution of N-Boc-4-piperidone to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 3: Formation of N-Boc-4-allylidenepiperidine and Subsequent Reduction
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-allylidenepiperidine.
-
Purify the crude product by flash column chromatography.
-
The resulting exocyclic double bond can be reduced to the endocyclic double bond or fully saturated to the allyl group via catalytic hydrogenation (e.g., H₂, Pd/C).
Step 4: Deprotection
-
Dissolve the N-Boc-4-allylpiperidine in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the resulting salt with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free base into an organic solvent to yield 4-(2-propenyl)piperidine.
Spectroscopic Characterization (Predicted)
While experimental spectra for 4-(2-propenyl)piperidine are not available in the searched literature, the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data can be predicted based on the analysis of similar piperidine derivatives.[6][7][8]
Predicted ¹H NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | -CH =CH₂ |
| ~5.0 | m | 2H | -CH=CH ₂ |
| ~3.0 | m | 2H | Piperidine H2, H6 (axial) |
| ~2.6 | m | 2H | Piperidine H2, H6 (equatorial) |
| ~2.0 | m | 2H | -CH ₂-CH=CH₂ |
| ~1.7 | m | 2H | Piperidine H3, H5 (axial) |
| ~1.6 | s (br) | 1H | NH |
| ~1.3 | m | 1H | Piperidine H4 |
| ~1.2 | m | 2H | Piperidine H3, H5 (equatorial) |
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~137 | -C H=CH₂ |
| ~116 | -CH=C H₂ |
| ~46 | Piperidine C2, C6 |
| ~42 | -C H₂-CH=CH₂ |
| ~35 | Piperidine C4 |
| ~32 | Piperidine C3, C5 |
Mass Spectrometry
In electrospray ionization (ESI) mass spectrometry, 4-(2-propenyl)piperidine is expected to show a prominent protonated molecular ion [M+H]⁺.
| Ion | Predicted m/z |
| [M]⁺˙ | 125.12 |
| [M+H]⁺ | 126.13 |
Fragmentation in the mass spectrometer would likely involve the loss of the allyl group or fragmentation of the piperidine ring.[8]
Reactivity and Potential Applications
The chemical reactivity of 4-(2-propenyl)piperidine is dictated by two key functional groups: the secondary amine of the piperidine ring and the terminal double bond of the allyl group. This dual functionality makes it a valuable building block in organic synthesis and medicinal chemistry.
Logical Relationship of Reactivity
Caption: Reactivity profile of 4-(2-propenyl)piperidine.
Applications in Drug Discovery
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs targeting the central nervous system (CNS), as well as in cardiovascular and antiviral agents.[1][9] The introduction of an allyl group provides a site for further functionalization to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Scaffold for Library Synthesis: The allyl group can be readily transformed into other functional groups (e.g., alcohols, aldehydes, or other alkyl chains), allowing for the rapid generation of a library of diverse 4-substituted piperidine analogs for structure-activity relationship (SAR) studies.
-
Bioorthogonal Chemistry: The terminal alkene can potentially be used in bioorthogonal reactions, such as tetrazine ligations, for applications in chemical biology and drug delivery.
-
Development of Novel Therapeutics: Substituted piperidines are key components of drugs targeting a variety of receptors and enzymes.[9][10] 4-(2-propenyl)piperidine can serve as a starting material for the synthesis of novel analgesics, antipsychotics, and other CNS-active agents.
Safety and Handling
As a piperidine derivative, 4-(2-propenyl)piperidine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is expected to be a flammable liquid and an irritant. For detailed safety information, refer to the Safety Data Sheet (SDS) of a structurally similar compound.
Conclusion
4-(2-propenyl)piperidine is a valuable, yet not extensively characterized, building block for organic synthesis and medicinal chemistry. Its synthesis is achievable through established synthetic routes from readily available starting materials. The presence of both a secondary amine and a reactive alkene provides a platform for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential, encouraging further investigation into its synthesis and applications.
References
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Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Encyclopedia.pub. [Link]
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DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
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Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]
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YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
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Portoghese, P. S., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved from [Link]
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ResearchGate. (2015, March 31). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link]
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
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PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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4-allylpiperidine free base vs hydrochloride salt stability
An In-depth Technical Guide to the Stability of 4-Allylpiperidine: Free Base vs. Hydrochloride Salt
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
Executive Summary
The selection of an active pharmaceutical ingredient's (API) physical form is a cornerstone of successful drug development, directly influencing its stability, manufacturability, and clinical performance. This guide provides a detailed technical analysis comparing 4-allylpiperidine free base with its hydrochloride salt. We will dissect the fundamental chemical properties that govern their stability, present robust experimental protocols for their evaluation based on industry-standard guidelines, and discuss the strategic implications of form selection. The evidence overwhelmingly supports the hydrochloride salt as the superior form for pharmaceutical development due to its enhanced chemical and physical stability.
Introduction: The Pivotal Role of Salt Selection
The journey of a drug candidate from discovery to a marketed product is fraught with challenges, many of which can be mitigated by early, informed decisions on the API form. For nitrogen-containing heterocyclic compounds like 4-allylpiperidine, the choice between the free base and a salt is paramount. The free base, an oily liquid, possesses a reactive lone pair of electrons on its piperidine nitrogen, making it susceptible to oxidative degradation.[1][2] While potentially offering different solubility profiles in non-polar environments, this inherent instability presents significant hurdles for formulation, storage, and ensuring a consistent shelf life.
Salt formation, specifically creating the hydrochloride salt, is a time-tested strategy to overcome these limitations. By protonating the nitrogen, its reactive lone pair is tied up in a bond, drastically reducing its susceptibility to oxidation.[3] This conversion typically yields a crystalline solid, which offers superior handling properties, thermal stability, and often, improved aqueous solubility—a critical factor for many dosage forms.
Comparative Physicochemical Profile
The fundamental differences in the stability and handling of the two forms are rooted in their distinct physicochemical properties. The hydrochloride salt is a crystalline solid with a high melting point, while the free base is a liquid, underscoring the significant impact of salt formation on the material's physical state.[4][5]
| Property | 4-Allylpiperidine Free Base | 4-Allylpiperidine Hydrochloride Salt | Scientific Rationale |
| Molecular Formula | C₈H₁₅N | C₈H₁₆ClN | Addition of hydrogen chloride across the piperidine nitrogen. |
| Molecular Weight | 125.21 g/mol [5] | ~161.67 g/mol | The addition of one molecule of HCl. |
| Typical Appearance | Colorless to yellow liquid[5] | White to off-white crystalline solid[4] | Salt formation facilitates the creation of an ordered crystal lattice. |
| Melting Point | Not Applicable (Boiling Point ~155-157 °C) | High (e.g., >200 °C for similar structures[4]) | Strong ionic forces in the crystal lattice require more energy to overcome. |
| Aqueous Solubility | Sparingly Soluble | Generally Soluble | The ionic nature of the salt improves interactions with polar water molecules. |
| Oxidative Stability | Low (Susceptible to N-oxidation)[1][2] | High | The lone pair on the nitrogen is protonated, preventing it from acting as an oxidation site.[3] |
| Hygroscopicity | Low | Low to Moderate | Hydrochloride salts can attract atmospheric moisture, a key parameter to evaluate.[6][7][8] |
Core Stability Analysis: Mechanistic Degradation Pathways
Understanding the potential routes of degradation is essential for developing a stable drug product. For 4-allylpiperidine, the primary vulnerabilities lie with the piperidine nitrogen and the allyl group.
Oxidation of the Piperidine Nitrogen: The Free Base's Achilles' Heel
The most significant stability liability of the 4-allylpiperidine free base is the tertiary amine. The lone pair of electrons on the nitrogen atom is a prime target for atmospheric oxygen, especially when catalyzed by light, heat, or trace metal ions.[2] This leads to the formation of piperidine N-oxides and other degradation byproducts, which can alter the compound's efficacy and safety profile.[2][3]
The Hydrochloride Salt Advantage: Protonation of the nitrogen to form the hydrochloride salt effectively neutralizes this degradation pathway. The lone electron pair is engaged in a bond with a proton, making it unavailable for oxidation. This single chemical modification confers a dramatic increase in the intrinsic stability of the molecule.[3]
Reactivity of the Allyl Group
The double bond in the allyl group is another potential site for chemical reactions, including oxidation, polymerization, or isomerization.[9][10] While this reactivity is present in both the free base and the salt, the physical form of the API plays a crucial role. The liquid state of the free base allows for greater molecular mobility, potentially facilitating bimolecular degradation reactions. In contrast, the rigid, crystalline lattice of the hydrochloride salt restricts this movement, thereby enhancing the overall stability of the molecule by physically hindering degradative processes.
A Framework for Stability Evaluation: Self-Validating Experimental Protocols
To experimentally confirm the superior stability of the hydrochloride salt, a rigorous, multi-faceted testing program is required. The following protocols are based on International Council for Harmonisation (ICH) guidelines.[11][12]
Protocol 1: Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying likely degradation products, establishing degradation pathways, and demonstrating the specificity of analytical methods.[13][14][15] The objective is to achieve 5-20% degradation of the API to ensure that the degradation pathways are being adequately stressed.[11]
Step-by-Step Methodology:
-
Sample Preparation: Prepare separate solutions of the free base and the hydrochloride salt at a concentration of 1 mg/mL in appropriate solvents (e.g., acetonitrile/water for the salt, acetonitrile for the free base).
-
Application of Stress Conditions: Expose aliquots of each sample to the following conditions in parallel:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C for 48 hours (both as solid/liquid and in solution).
-
Photostability: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).[14]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV method.
-
Peak Identification: For any significant degradation products, use LC-MS/MS to determine their mass and aid in structural elucidation.
Workflow for Comparative Stability Assessment:
Caption: Decision logic for API form selection based on stability.
Strategic Implications in Drug Development
The superior stability of the 4-allylpiperidine hydrochloride salt translates directly into tangible development advantages:
-
Formulation Flexibility: Its solid nature and aqueous solubility make it suitable for a wide range of dosage forms, including tablets, capsules, and parenteral solutions.
-
Manufacturing & Handling: As a stable, non-volatile solid, the hydrochloride salt is significantly easier and safer to handle, weigh, and process on a large scale compared to the volatile liquid free base.
-
Regulatory Confidence: A well-characterized, stable crystalline salt form is strongly preferred by regulatory agencies. The robust stability data generated through the protocols above provides a solid foundation for regulatory submissions (IMPD, IND, NDA). [14]* Cost of Goods: While salt formation adds a step to the synthesis, the costs are often offset by reduced batch failures, longer shelf-life, and less stringent storage and shipping requirements. [16]
Conclusion and Recommendation
References
- Biosynce. (2025, July 29).
- ResolveMass Laboratories. (2026, February 15).
- Benchchem.
- Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- RSC Publishing. (2022). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
- Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry.
- Pharmaceutical Laws. (2025, December 17). API Stability Studies: Protocol, Results, and Shelf Life Assignment.
- SGS Thailand.
- International Council for Harmonisation. ICH Harmonised Guideline - Stability Testing of New Drug Substances and Products Q1A(R2).
- Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- Chemox Pharma. (2026, February 9). Why Stability Testing Matters in Pharmaceutical API Development.
- ACS Publications. (2013).
- White Rose Research Online. (2024, April 25).
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- Wikipedia. Allyl group.
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- Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
- MDPI. (2022, April 6). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers.
- ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?
- Cayman Chemical. 4-Anilino-1-Cbz-piperidine (CAS 159874-18-7).
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- ECHEMI. (2018). Difference between amino acid free base and its hydrochloride salt?
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Beyond the Standard SDS: A Mechanistic Safety and Handling Guide for 4-Allylpiperidine Derivatives
Executive Summary
As a Senior Application Scientist, I frequently observe that standard 16-section Safety Data Sheets (SDS) fail to convey the underlying chemical logic of a compound's hazards. For 4-allylpiperidine derivatives—crucial intermediates in the synthesis of CNS-active agents, analgesics, and monoamine oxidase (MAO) inhibitors—understanding the synergy between the basic piperidine core and the reactive allyl group is vital. This whitepaper translates static SDS data into a dynamic, mechanistically grounded guide. By explaining the causality behind experimental choices, we establish self-validating protocols that ensure absolute laboratory safety and scientific integrity.
Mechanistic Toxicology: The "Why" Behind the Hazards
Standard SDS documents classify 4-allylpiperidines as flammable, corrosive, and irritant[1]. However, to design safe experiments, researchers must understand why these classifications exist at a molecular level.
The Piperidine Core: Lipophilicity and Basicity
Piperidine is a saturated six-membered nitrogen heterocycle. Its secondary amine is highly basic (pKa ≈ 11.2), meaning it exists predominantly in a protonated state at physiological pH[2]. This basicity, combined with the lipophilicity of the carbon ring, allows piperidine derivatives to easily cross the blood-brain barrier (BBB), making them privileged scaffolds for CNS drugs[2].
However, this same property presents a severe dermal absorption and systemic toxicity hazard. In long-term exposure scenarios, the basic nitrogen can interact with acidic phospholipids in cell membranes, leading to drug-induced phospholipidosis[2]. Furthermore, the nitrogen atom presents a site for cytochrome P450 (CYP450) metabolism, which can generate toxic N-oxide metabolites[2].
The Allyl Moiety: Electrophilic Potential
The addition of an allyl group at the 4-position introduces a site for carbon-carbon bond formation, which is highly useful in ring-closing metathesis or oxidation during drug synthesis[3][4]. Biologically and toxicologically, this alkene is susceptible to epoxidation by hepatic enzymes. The resulting epoxides are highly reactive electrophiles that can covalently bind to DNA and cellular proteins, inducing oxidative stress, neurotoxicity, and potential genotoxicity[5].
Caption: CYP450-mediated metabolic pathways of 4-allylpiperidines leading to cellular toxicity.
Quantitative Hazard & Physicochemical Data
To properly calibrate fume hood flow rates and select personal protective equipment (PPE), researchers must consult the physicochemical metrics. The following table synthesizes data for 4-allylpiperidine and its common protected derivatives (e.g., N-Boc-4-allylpiperidine), mapping properties directly to their safety implications.
| Property / Metric | 4-Allylpiperidine (Free Base) | N-Boc-4-allylpiperidine | Causality & Safety Implication |
| Molecular Weight | 125.21 g/mol [1] | ~225.3 g/mol | Low MW of the free base increases volatility; requires strict localized exhaust. |
| Physical State | Colorless to pale yellow liquid | Viscous liquid / Solid | Free base poses a higher inhalation risk; N-Boc is safer to weigh and transfer. |
| GHS Classification | Flammable, Corrosive, Irritant[1] | Irritant | Free amine causes severe chemical burns; Boc-protection mitigates corrosivity. |
| pKa (Conjugate Acid) | ~11.2 (Estimated)[2] | N/A (Protected) | High basicity of free base requires neutralization with weak acids during spills. |
Self-Validating Laboratory Workflows: Synthesis & Handling
When synthesizing 4-allylpiperidine derivatives—such as the allylation of piperidine-4-carboxylates—standard operating procedures (SOPs) must be self-validating. This means incorporating real-time checks that confirm both the success of the reaction and the containment of chemical hazards.
Protocol: Safe Allylation of N-Boc-piperidine-4-carboxylate
This protocol adapts the use of strong bases (e.g., LiHMDS) and electrophiles (allyl bromide)[6], embedding safety validations at each step to prevent thermal runaway and exposure.
-
Preparation & Purging (Validation: Oxygen sensor < 1%)
-
Action: Assemble flame-dried glassware in a chemical fume hood. Purge the system with ultra-high purity Argon.
-
Causality: LiHMDS is highly moisture-sensitive and pyrophoric. An inert atmosphere prevents spontaneous ignition and the degradation of the base.
-
-
Deprotonation (Validation: Internal temperature monitoring)
-
Action: Dissolve N-Boc-piperidine-4-carboxylate in anhydrous THF. Cool to -78°C using a dry ice/acetone bath. Add LiHMDS dropwise[6].
-
Causality: The formation of the enolate is highly exothermic. Maintaining -78°C prevents thermal runaway and side-reactions.
-
Self-Validation: If the internal thermocouple registers a temperature spike above -65°C, addition must be paused immediately.
-
-
Electrophilic Addition (Validation: TLC / In-situ FTIR)
-
Action: Add allyl bromide (3-bromoprop-1-ene) slowly[6].
-
Causality: Allyl bromide is a potent lachrymator and alkylating agent. Keeping the reaction cold reduces its vapor pressure.
-
Self-Validation: Monitor the disappearance of the enolate band via in-situ FTIR to confirm complete consumption of the hazardous electrophile before proceeding to workup.
-
-
Quenching & Neutralization (Validation: pH paper check)
-
Action: Quench the reaction with saturated aqueous ammonium chloride (
) at -78°C, then allow to warm to room temperature. -
Causality:
provides a mild proton source to safely neutralize unreacted LiHMDS without generating excessive heat (as water would). -
Self-Validation: The aqueous layer must test at pH ~7-8 before transfer to separatory funnels to ensure no corrosive base remains.
-
Caption: Self-validating experimental workflow for the safe allylation of piperidine derivatives.
Emergency Response & Exposure Mitigation
Because piperidine derivatives are highly lipophilic and basic[2], dermal exposure results in rapid systemic absorption, bypassing the stratum corneum with ease.
-
Dermal Spill Mitigation : Do NOT use basic soaps, which maintain the compound in its lipophilic free-base form. Flush the affected area with copious amounts of water for at least 15 minutes. In a controlled clinical/first-aid setting, the use of a dilute, weak acid (like 1% acetic acid) can help protonate the free base, rendering it more water-soluble and less capable of penetrating the lipid bilayer of the skin.
-
Inhalation & Systemic Response : Remove the subject to fresh air immediately. Because of the risk of drug-induced phospholipidosis and neurotoxicity[2][5], any subject showing signs of dizziness, respiratory irritation, or altered mental status must be evaluated for CNS depression by a medical professional.
References
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Toxicity effects of piperidine alkaloids | Download Table - ResearchGate. ResearchGate.5
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A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. Benchchem. 2
-
1-(Prop-2-en-1-yl)piperidine - PubChem. National Institutes of Health (NIH). 1
-
1-Cbz-3-allylpiperidine-3-carboxylic Acid | 1363166-12-4 | Benchchem. Benchchem. 3
-
Buy 4-Allylpiperidine-4-carboxylic acid - Smolecule. Smolecule. 4
-
WO2018160521A2 - Inhibitors of (alpha-v)(beta-6) integrin - Google Patents. Google Patents. 6
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4-Substituted Piperidine Scaffolds: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a vast number of natural alkaloids underscores its importance in the design and development of therapeutic agents.[1][3] The inherent "drug-like" characteristics of the piperidine motif, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and its capacity to act as both a hydrogen bond donor and acceptor, contribute to its remarkable success.[4]
This guide focuses specifically on 4-substituted piperidine scaffolds, a subclass that has proven to be particularly fruitful in yielding potent and selective drugs. The substitution at the 4-position offers a strategic vector for chemists to fine-tune a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. By exploring the synthesis, conformational intricacies, and diverse therapeutic applications of these scaffolds, this document aims to provide a comprehensive resource for professionals engaged in drug discovery and development.
The Synthetic Landscape: Crafting the 4-Substituted Piperidine Core
The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a critical endeavor in modern organic chemistry.[1] A variety of synthetic strategies have been developed to access these valuable scaffolds, ranging from classical cyclization reactions to modern catalytic asymmetric approaches.
Key Synthetic Strategies:
-
Intramolecular Cyclization: A common and powerful approach involves the cyclization of linear precursors. For instance, the reductive amination of ϖ-amino fatty acids, catalyzed by iron, provides a direct route to piperidine rings.[2] Another method utilizes a one-pot cyclization/reduction cascade of halogenated amides, activated by trifluoromethanesulfonic anhydride, followed by reduction and intramolecular nucleophilic substitution.[2]
-
[4+2] Cycloadditions: These reactions offer a convergent and often stereocontrolled route to highly functionalized piperidines. A notable example is the zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes and nitroalkenes, which provides access to sophisticated aminopiperidine analogues.[5] Furthermore, the Kwon annulation, a phosphine-catalyzed [4+2] reaction of imines with allenes, has been developed into a highly enantioselective process, yielding a range of functionalized piperidines with excellent stereoselectivity.[6][7]
-
Hydrogenation of Pyridine Precursors: The reduction of substituted pyridines is a widely used method for accessing piperidine derivatives.[1] Rhodium and palladium catalysts are effective for pyridine hydrogenation.[1] For example, a rhodium(I) complex with a ferrocene ligand has been used for the stereoselective hydrogenation of unsaturated substituted piperidinones.[1]
-
Lewis Acid-Catalyzed Additions: 4-Substituted piperidines can be readily synthesized in high yield through a Lewis acid-catalyzed addition of silyl enol ethers to 2-cyano-1,2,5,6-tetrahydropyridines.[8]
The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. The continuous evolution of synthetic methodologies provides medicinal chemists with an expanding toolbox to create novel 4-substituted piperidine-based drug candidates.
Experimental Protocol: Catalytic Asymmetric [4+2] Annulation of Imines with Allenes (Kwon Annulation)
This protocol outlines a general procedure for the enantioselective synthesis of 4-substituted piperidines based on the work of Kwon and subsequent developments.[6][7]
Materials:
-
Substituted imine
-
Allene
-
Chiral phosphepine catalyst (e.g., C2-symmetric chiral phosphepine 1)[7]
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral phosphepine catalyst (typically 5-15 mol%).
-
Add the anhydrous, degassed solvent to dissolve the catalyst.
-
Add the substituted imine to the reaction mixture.
-
Add the allene to the reaction mixture.
-
Stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired enantioenriched 4-substituted piperidine.
Self-Validation:
-
The enantiomeric excess (ee) of the product should be determined using chiral HPLC or SFC.
-
The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy of the crude reaction mixture.
-
The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conformational Analysis: The Impact of 4-Substitution on Ring Geometry
The three-dimensional conformation of the piperidine ring is a critical determinant of its biological activity.[9] Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[9] However, the presence of the nitrogen atom introduces unique steric and electronic effects that influence the conformational equilibrium.[9]
Key Conformational Considerations:
-
Ring Inversion: The piperidine ring undergoes rapid interconversion between two chair conformations.
-
Nitrogen Inversion: The nitrogen atom can undergo pyramidal inversion, which also interconverts substituents on the nitrogen between axial and equatorial positions.
-
Substituent Orientation: Substituents at the 4-position can occupy either an axial or equatorial position. The preference for one orientation over the other is governed by steric hindrance, electronic effects, and intramolecular interactions.[9]
The conformational preference of a substituent is often quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers.[9] A larger A-value signifies a stronger preference for the more stable equatorial position to avoid 1,3-diaxial interactions.[10] For instance, in polymethylated 4-piperidones, the chair conformation is dominant.[11]
The nature of the 4-substituent significantly influences the conformational landscape. Bulky groups will have a strong preference for the equatorial position to minimize steric clashes with axial hydrogens.[10] Furthermore, polar substituents can engage in intramolecular hydrogen bonding or dipole-dipole interactions that can influence the conformational equilibrium. For example, the introduction of fluorine atoms can lead to complex conformational behaviors due to charge-dipole, dipole-dipole, and hyperconjugative interactions.[12][13]
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Methodological & Application
Grignard reaction conditions for 4-allylpiperidine synthesis
Application Note: Advanced Grignard Methodologies for the Synthesis of 4-Allylpiperidine Scaffolds
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Introduction
4-Allylpiperidines are privileged structural motifs in modern drug discovery. They serve as critical precursors for ring-closing metathesis (RCM) in the synthesis of complex spirocycles—such as those utilized in SHP2 inhibitors[1]—and act as versatile building blocks for late-stage cross-coupling. The installation of the allyl group at the C4 position of the piperidine ring is most reliably achieved via Grignard chemistry. However, allylmagnesium halides exhibit unique and often problematic reactivities compared to standard alkyl Grignards, necessitating precise mechanistic control[2].
This guide details two distinct, field-proven Grignard methodologies:
-
Route A (Direct Addition): Nucleophilic addition to a piperidone to yield a 4,4-disubstituted piperidine.
-
Route B (Halogen-Metal Exchange): A Knochel-type Turbo Grignard exchange followed by cuprate allylation to directly yield the saturated 4-allylpiperidine[3].
Mechanistic Overview & Causality (E-E-A-T)
Route A: Direct Nucleophilic Addition to 1-Boc-4-piperidone
The direct addition of allylmagnesium bromide to 1-Boc-4-piperidone yields 1-Boc-4-allyl-4-hydroxypiperidine[1].
-
The Causality of Temperature: Allyl Grignard reagents are highly nucleophilic but also strongly basic. In the presence of ketones, deprotonation of the acidic
-protons can easily outcompete nucleophilic addition, leading to enolization and poor yields[2]. Lowering the reaction temperature to -78 °C kinetically favors the 1,2-nucleophilic addition over the acid-base reaction. -
Reagent Stoichiometry: Maintaining a slight excess of the Grignard reagent (1.2–1.5 equiv) ensures complete conversion. However, large excesses must be avoided to suppress Würtz-type homocoupling, which generates 1,5-hexadiene and consumes the reagent[4].
Route B: Knochel-Type Halogen-Metal Exchange & Allylation
If the target is the fully saturated 4-allylpiperidine (lacking the C4-hydroxyl), Route A necessitates a problematic dehydration and highly selective alkene reduction sequence. Route B bypasses this by forming the Csp3-Csp3 bond directly.
-
The Causality of Turbo Grignard: 1-Boc-4-iodopiperidine is treated with
-PrMgCl·LiCl. Standard -PrMgCl forms polymeric aggregates in THF, making halogen-metal exchange sluggish. The addition of LiCl breaks these aggregates to form a highly reactive monomeric magnesiate complex, enabling rapid iodine-magnesium exchange at -20 °C without decomposing the Boc-protecting group[3]. -
The Causality of Transmetalation: Grignard reagents are "hard" nucleophiles and react poorly with unactivated alkyl halides via
. Transmetalation with catalytic CuCN·2LiCl generates a "softer" organocuprate species that readily undergoes clean substitution with allyl bromide[3].
Workflow Visualization
Figure 1: Mechanistic divergence between direct ketone addition and halogen-metal exchange routes.
Quantitative Data & Route Comparison
Table 1 summarizes the operational metrics for both synthetic pathways, allowing process chemists to select the appropriate route based on the final target requirements.
| Metric | Route A: Direct Addition | Route B: Halogen-Metal Exchange |
| Target Molecule | 1-Boc-4-allyl-4-hydroxypiperidine | 1-Boc-4-allylpiperidine |
| Step Count (to saturated ring) | 3 (Addition, Dehydration, Reduction) | 1 (Exchange-Coupling) |
| Overall Yield (Target) | 40–50% (Limited by reduction selectivity) | 75–85% |
| Key Reagents | AllylMgBr (1.0 M in THF) | |
| Scalability | High (Robust up to kilogram scale) | High (Requires strict cryogenic control) |
| Primary Side Reactions | Enolization, Würtz homocoupling | Incomplete exchange, premature protonation |
Experimental Protocols & Self-Validating Systems
Protocol A: Synthesis of 1-Boc-4-allyl-4-hydroxypiperidine[1]
-
Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 1-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous THF (100 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Grignard Addition: Add allylmagnesium bromide (1.0 M in THF, 60.2 mL, 60.2 mmol) dropwise via a syringe pump over 45 minutes. Critical: Slow addition prevents localized exothermic heating, which would promote enolization.
-
Reaction Maturation: Stir the mixture at -78 °C for 1.5 hours, then allow it to slowly warm to 0 °C over 1 hour.
-
Quench & Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH
Cl (50 mL). Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc, 4:1) to afford the product as a colorless oil.
Self-Validation Checkpoints (Protocol A):
-
Visual Cue: Upon addition of AllylMgBr, the solution should remain clear. If a heavy white precipitate forms immediately, it indicates moisture contamination or premature Würtz coupling (MgBr
precipitation)[4]. -
TLC Analysis: Using Hexanes/EtOAc (3:1) with a KMnO
stain. The product will rapidly reduce KMnO (due to the terminal allyl group), appearing as a bright yellow spot on a purple background, whereas the starting piperidone is KMnO inactive.
Protocol B: Synthesis of 1-Boc-4-allylpiperidine via Turbo Grignard[3]
-
Halogen-Metal Exchange: In a flame-dried flask under argon, dissolve 1-Boc-4-iodopiperidine (5.0 g, 16.1 mmol) in anhydrous THF (50 mL). Cool the solution to -20 °C.
-
Turbo Grignard Addition: Add
-PrMgCl·LiCl (1.3 M in THF, 13.6 mL, 17.7 mmol) dropwise. Stir for 1 hour at -20 °C. -
Transmetalation: Add a soluble copper salt solution, CuCN·2LiCl (1.0 M in THF, 1.6 mL, 1.6 mmol, 10 mol%), and stir for 15 minutes.
-
Allylation: Add allyl bromide (1.67 mL, 19.3 mmol) neat, dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench & Workup: Quench with a 1:1 mixture of sat. NH
Cl and 10% NH OH (to solubilize copper salts). Extract with diethyl ether (3 × 50 mL), dry over MgSO , and concentrate.
Self-Validation Checkpoints (Protocol B):
-
Exchange Validation: Quench a 0.1 mL reaction aliquot (post-Turbo Grignard addition) with iodine. GC-MS should show >95% conversion of the starting material to the corresponding protonated/re-iodinated species, validating the exchange efficiency.
-
Colorimetric Validation: The addition of CuCN·2LiCl turns the reaction dark green/brown (formation of the cuprate). Upon successful cross-coupling with allyl bromide, the solution transitions to a lighter yellow/green suspension, visually confirming the consumption of the organocuprate intermediate.
References
1.[3] Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: 2.[2] Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds Source: PMC (National Institutes of Health) URL: 3.[4] Organic Syntheses Procedure: Allylmagnesium bromide Source: Organic Syntheses URL: 4.[1] US10988466B2 - Heterocyclic derivatives useful as SHP2 inhibitors Source: Google Patents URL:
Sources
- 1. US10988466B2 - Heterocyclic derivatives useful as SHP2 inhibitors - Google Patents [patents.google.com]
- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Barbier Reaction of N-Protected 4-Piperidone with Allyl Halides
Introduction: The Strategic Importance of 4-Allyl-4-Hydroxypiperidine Scaffolds
In the landscape of modern drug discovery, the piperidine moiety stands as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a highly sought-after component in the design of novel therapeutics. The introduction of a tertiary alcohol and an allyl group at the 4-position of the piperidine ring generates a versatile chiral building block, 4-allyl-4-hydroxypiperidine, which serves as a valuable precursor for a diverse array of more complex molecular architectures. This application note provides a detailed guide to the synthesis of N-protected 4-allyl-4-hydroxypiperidine derivatives via the Barbier reaction, a powerful and practical method for carbon-carbon bond formation.
The Barbier reaction, first reported by Philippe Barbier in 1899, offers a significant operational advantage over the more traditional Grignard reaction.[2] In a Barbier reaction, an alkyl halide, a carbonyl compound, and a metal are all combined in a single pot, generating the organometallic nucleophile in situ.[3] This one-pot approach circumvents the need for the separate preparation and handling of often sensitive organometallic reagents. Furthermore, Barbier reactions can often be conducted in the presence of protic solvents, including water, rendering them a greener and more practical alternative in many synthetic applications.[2]
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the Barbier reaction for the efficient synthesis of 4-allyl-4-hydroxypiperidine building blocks. We will delve into the mechanistic nuances of the reaction, provide detailed, field-proven protocols, and discuss the critical experimental parameters that ensure a successful and reproducible outcome.
Mechanistic Overview: A Tale of In Situ Nucleophile Generation
The Barbier reaction's mechanism, while not fully elucidated in all its variations, is generally understood to involve the formation of an organometallic species on the surface of the metal.[4] This process is initiated by a single-electron transfer (SET) from the metal to the allyl halide, generating a radical anion that subsequently collapses to form an allyl radical and a halide anion. The allyl radical then combines with the metal to form the organometallic nucleophile, which then adds to the carbonyl group of the N-protected 4-piperidone.
The choice of metal is a critical parameter influencing the reaction's efficiency and selectivity. Zinc and indium are among the most commonly employed metals for this transformation, each offering distinct advantages.[5][6]
-
Zinc: A cost-effective and readily available metal, zinc is a robust choice for Barbier-type allylations. Zinc-mediated reactions are often performed in a mixture of an organic solvent, such as tetrahydrofuran (THF), and an aqueous solution of an ammonium salt (e.g., NH₄Cl) to facilitate the reaction.[6]
-
Indium: Indium is particularly noteworthy for its high reactivity and remarkable tolerance to water.[2] Indium-mediated Barbier reactions can often be conducted in neat water, a significant advantage from a green chemistry perspective. Indium also tends to exhibit high chemoselectivity, reacting preferentially with aldehydes over ketones.[2]
The overall transformation can be depicted as follows:
Caption: General workflow of the one-pot Barbier reaction.
The Critical Role of the N-Protecting Group
The nitrogen atom of the piperidine ring is a nucleophilic center that can interfere with the desired reaction at the C-4 carbonyl. Therefore, the use of a suitable protecting group is paramount for the success of the Barbier reaction. The ideal protecting group should be stable under the reaction conditions and readily removable at a later stage of the synthesis. The two most common N-protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.
| Protecting Group | Structure | Introduction Reagent | Removal Conditions | Stability under Barbier Conditions |
| Boc | tBu-O-(C=O)- | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) | Stable to bases, nucleophiles, and catalytic hydrogenation.[7] Generally stable under Barbier conditions. |
| Cbz (Z) | Bn-O-(C=O)- | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions.[7] Generally stable under Barbier conditions. |
Causality Behind Experimental Choices:
-
N-Boc Protection: The Boc group is often the preferred choice due to its robustness and the mild, non-reducing conditions required for its removal. This orthogonality allows for subsequent modifications of the allyl group (e.g., via hydrogenation) without affecting the N-protection.[7]
-
N-Cbz Protection: The Cbz group provides an excellent alternative, particularly when acid-sensitive functional groups are present elsewhere in the molecule. Its removal via catalytic hydrogenolysis is a highly selective transformation.[7]
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative procedures for the Barbier reaction of N-Boc-4-piperidone with allyl bromide, utilizing either zinc or indium as the mediating metal. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Zinc-Mediated Barbier Reaction of N-Boc-4-Piperidone
This protocol is adapted from general procedures for zinc-mediated Barbier reactions of ketones.[8]
Materials:
-
N-Boc-4-piperidone
-
Allyl bromide
-
Zinc dust (<10 micron, activated)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Caption: Workflow for the zinc-mediated Barbier reaction.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N-Boc-4-piperidone (1.0 equiv.), zinc dust (2.0 equiv.), and anhydrous THF.
-
Addition of Allyl Bromide: Add allyl bromide (1.5 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting ketone.
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-4-allyl-4-hydroxypiperidine as a white solid.[9]
Protocol 2: Indium-Mediated Barbier Reaction of N-Boc-4-Piperidone in Aqueous Media
This protocol is adapted from general procedures for indium-mediated Barbier reactions.[2]
Materials:
-
N-Boc-4-piperidone
-
Allyl bromide
-
Indium powder
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend N-Boc-4-piperidone (1.0 equiv.) and indium powder (1.2 equiv.) in deionized water.
-
Addition of Allyl Bromide: Add allyl bromide (1.5 equiv.) to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Extraction: Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-4-allyl-4-hydroxypiperidine.
Data Presentation and Characterization
The expected product, 1-Boc-4-allyl-4-hydroxypiperidine, has the following characteristics:
| Property | Value |
| CAS Number | 203662-51-5[9] |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| Appearance | Solid[9] |
Representative Spectroscopic Data (¹H NMR):
While a full spectrum is not provided in the search results, the key expected proton signals for 1-Boc-4-hydroxypiperidine are available and can be used as a reference for the starting material.[10][11] For the product, one would expect to see the disappearance of the ketone and the appearance of signals corresponding to the allyl group (in the range of 5.0-6.0 ppm for the vinyl protons and around 2.2-2.5 ppm for the allylic methylene protons) and a hydroxyl proton.
Applications in Drug Development
The 4-allyl-4-hydroxypiperidine scaffold is a highly valuable intermediate in the synthesis of a wide range of biologically active molecules. The tertiary alcohol can serve as a handle for further functionalization, while the allyl group can be subjected to various transformations, including:
-
Oxidative cleavage: To yield a carboxylic acid or an aldehyde.
-
Hydroboration-oxidation: To introduce a primary alcohol.
-
Epoxidation: To form an epoxide for further nucleophilic attack.
-
Metathesis reactions: To construct more complex carbon skeletons.
This versatility has led to the incorporation of this scaffold into compounds targeting a variety of diseases, including neurological disorders and as antagonists for various receptors.[1][12]
Conclusion and Future Perspectives
The Barbier reaction provides a robust and operationally simple method for the synthesis of N-protected 4-allyl-4-hydroxypiperidine derivatives. The choice between a zinc- or indium-mediated approach will depend on the specific requirements of the synthesis, with indium offering advantages in terms of its water tolerance. The judicious selection of the N-protecting group, typically Boc or Cbz, allows for orthogonal deprotection strategies in multi-step syntheses. The resulting 4-allyl-4-hydroxypiperidine scaffold is a versatile building block with significant potential in the development of novel therapeutics. Future research in this area may focus on the development of catalytic and enantioselective Barbier reactions to access chiral 4-allyl-4-hydroxypiperidine derivatives with high optical purity.
References
- Barbier, P. (1899). Compt. Rend., 128, 110. (URL not available)
-
Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone. Organic & Biomolecular Chemistry. Available at: [Link]
-
The Barbier-Grignard reaction in aqueous media. ResearchGate. Available at: [Link]
-
Indium and zinc-mediated Barbier-type addition reaction of 2,3-allenals with allyl bromide: an efficient synthesis of 1,5,6-alkatrien-4-ols. Organic & Biomolecular Chemistry. Available at: [Link]
-
A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. UCL Discovery. Available at: [Link]
-
Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. Available at: [Link]
-
1-Boc-4-hydroxypiperidine. SpectraBase. Available at: [Link]
-
n-boc-4-hydroxypiperidine. SIELC Technologies. Available at: [Link]
-
Barbier reaction. Wikipedia. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]
-
4-Hydroxypiperidine, 98%. SLS. Available at: [Link]
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Indium and zinc-mediated Barbier-type addition reaction of 2,3-allenals with allyl bromide: an efficient synthesis of 1,5,6-alkatrien-4-ols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. 1-Boc-4-allyl-4-hydroxypiperidine Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 203662-51-5 [sigmaaldrich.com]
- 10. N-BOC-4-Hydroxypiperidine(109384-19-2) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. chemimpex.com [chemimpex.com]
Advanced Olefin Metathesis Strategies Using 4-Allylpiperidine Precursors: Pathways to Complex Azaspirocycles
Executive Overview
The 4-allylpiperidine motif is a highly versatile pharmacophore and synthetic building block in modern medicinal chemistry. Its unique topology—featuring a functionalizable terminal alkene tethered to a saturated nitrogen heterocycle—makes it an ideal precursor for constructing complex architectures, particularly azaspiro[1]decane systems. These rigid, three-dimensional spirocycles are critical components in the development of highly selective therapeutics, including SHP2 (Src Homology-2 phosphatase) inhibitors utilized in targeted oncology [2].
This application note provides an in-depth, self-validating technical guide to executing ring-closing metathesis (RCM) and cross-metathesis (CM) on 4-allylpiperidine derivatives, detailing the causality behind catalyst selection, thermodynamic control, and reaction optimization.
Mechanistic Causality & Catalyst Selection
Transforming a 4-allylpiperidine derivative into a spirocycle or an elongated chain via ruthenium-catalyzed olefin metathesis requires overcoming specific kinetic and thermodynamic barriers.
Steric Hindrance at the Quaternary C4 Center
The C4 position of the piperidine ring is often fully substituted (quaternary) prior to RCM, such as in tert-butyl 4-acryloyl-4-allylpiperidine-1-carboxylate. This steric bulk severely restricts the conformational flexibility required for the two reacting olefins to adopt the necessary syn-coplanar transition state.
-
Causality of Catalyst Choice: First-generation Grubbs catalysts often fail or require excessive reaction times for these substrates. The Grubbs 2nd Generation (Grubbs II) catalyst is mandatory here. Its strongly electron-donating N-heterocyclic carbene (NHC) ligand stabilizes the ruthenium intermediate, increasing the catalytic turnover rate and providing the necessary thermodynamic driving force to close the sterically encumbered ring[3].
Amine Protection Strategy
Ruthenium alkylidene catalysts are highly susceptible to poisoning by Lewis basic sites. A free secondary amine on the piperidine ring will coordinate irreversibly to the Ru center, terminating the catalytic cycle.
-
Causality of Protection: The piperidine nitrogen must be protected with an electron-withdrawing group (e.g., N-Boc, N-Cbz, or N-Ac). This delocalizes the nitrogen's lone pair through resonance, neutralizing its Lewis basicity and preserving catalyst longevity.
Caption: Key optimization parameters and their causal effects in 4-allylpiperidine metathesis.
Self-Validating Experimental Workflows
Protocol A: Ring-Closing Metathesis to Azaspiro[1]decane
This protocol details the synthesis of tert-butyl 1-oxo-8-azaspiro[1]dec-2-ene-8-carboxylate, a direct precursor for SHP2 inhibitors[3].
Materials:
-
tert-butyl 4-acryloyl-4-allylpiperidine-1-carboxylate (Diene precursor)
-
Grubbs II Catalyst (2.5 – 5.0 mol%)
-
Anhydrous, degassed Toluene
Step-by-Step Methodology:
-
Preparation & Degassing: Dissolve the diene precursor (e.g., 5.63 g, 20.15 mmol) in anhydrous toluene (300 mL) to achieve a high dilution of ~0.06 M.
-
Causality: High dilution is critical. It thermodynamically favors intramolecular ring closure (RCM) over intermolecular acyclic diene metathesis (ADMET) oligomerization.
-
Action: Sparge the solution with Argon for 30 minutes. Oxygen degrades the active Ru-alkylidene species into inactive ruthenium oxides.
-
-
Catalyst Addition: Add Grubbs II catalyst (428 mg, 0.50 mmol) in one portion under a positive stream of Argon.
-
Thermal Activation: Heat the reaction mixture to 85 °C for 3.5 to 4 hours.
-
Causality: The elevated temperature provides the activation energy required to overcome the steric clash at the C4 quaternary center during the metallacyclobutane intermediate formation [2].
-
-
In-Process Validation (Checkpoint 1): Pull a 0.1 mL aliquot, concentrate, and analyze via TLC (EtOAc:Heptane 1:4). The spirocyclic product will present a lower
value due to the rigidified, more polar lactam core compared to the highly lipophilic open-chain diene. -
Quenching & Purification: Cool to room temperature. Add a small amount of ethyl vinyl ether (1 mL) to quench the active catalyst by forming a stable Fischer carbene. Concentrate under reduced pressure and purify via silica gel chromatography.
-
Analytical Validation (Checkpoint 2): Confirm product formation via
H NMR. The terminal alkene multiplet ( 5.7–5.9 ppm) of the starting material must completely disappear, replaced by the internal cyclic alkene protons ( 5.5–5.8 ppm) characteristic of the spiro-ring.
Caption: Synthetic workflow for constructing azaspiro[1]decane cores via RCM.
Protocol B: Cross-Metathesis (CM) for Chain Elongation
For applications requiring extended functionalized chains rather than spirocycles, cross-metathesis of substrates like Ethyl N-Boc-4-allylpiperidine-4-carboxylate with electron-deficient alkenes (e.g., methyl acrylate) is employed.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve Ethyl N-Boc-4-allylpiperidine-4-carboxylate (1.0 eq) and methyl acrylate (3.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Causality: Unlike RCM, CM benefits from higher concentrations to promote intermolecular collisions. An excess of the cross-partner (methyl acrylate) prevents homodimerization of the allylpiperidine.
-
-
Catalysis: Add Hoveyda-Grubbs II catalyst (5 mol%). The bidentate styrenyl ether ligand in Hoveyda-Grubbs II provides a slower initiation rate but exceptional stability, ideal for cross-metathesis with electron-deficient acrylates.
-
Heating: Reflux at 40 °C for 12 hours.
-
Validation (Checkpoint 3 - Stereoselectivity): Isolate the product and analyze via
H NMR. Cross-metathesis yields an mixture. Validate the thermodynamic -selectivity by measuring the vinylic coupling constant ( Hz for -isomer vs. Hz for -isomer).
Quantitative Metathesis Profiles
The following table summarizes the optimized empirical parameters for 4-allylpiperidine metathesis transformations based on established pharmaceutical scale-up data.
| Substrate | Reaction Type | Catalyst | Solvent & Temp | Concentration | Yield | Target Architecture |
| tert-butyl 4-acryloyl-4-allylpiperidine-1-carboxylate | RCM | Grubbs II (2.5 mol%) | Toluene, 85 °C | 0.05 M | 83% | 1-oxo-8-azaspiro[1]dec-2-ene |
| Ethyl N-Boc-4-allylpiperidine-4-carboxylate | CM | Hoveyda-Grubbs II (5 mol%) | DCM, 40 °C | 0.20 M | 78% | C4-elongated piperidine |
| 1-Substituted 7-Azanorbornenes | RRM* | Grubbs I / II (5 mol%) | Toluene, 80 °C | 0.02 M | 68-85% | 1-azaspiro[1]decane systems |
*RRM = Ring-Rearrangement Metathesis, an alternative pathway to azaspirocycles [4].
Process Optimization & Troubleshooting
-
Incomplete Conversion in RCM: If starting material persists after 4 hours, the catalyst may have degraded due to trace oxygen or moisture. Solution: Ensure rigorous solvent degassing (freeze-pump-thaw is superior to sparging) and consider adding the catalyst in two distinct batches (e.g., 2.5 mol% at
, and 2.5 mol% at hours). -
Formation of Insoluble Polymeric Material: Indicates that the concentration is too high, leading to ADMET (oligomerization). Solution: Increase the solvent volume to drop the reaction concentration below 0.05 M.
-
Catalyst Removal: Ruthenium residues can persistently color the product brown or green and cause toxicity in biological assays. Solution: Treat the crude mixture with a metal scavenger such as SiliaMetS® Thiol or simply stir with activated charcoal and filter through a pad of Celite prior to silica chromatography.
References
- US Patent 10,988,466 B2 - Heterocyclic derivatives useful as SHP2 inhibitors. Source: Google Patents.
- WO2016203405A1 - Compounds and compositions for inhibiting the activity of shp2. Source: Google Patents.
-
Carreras, J., et al. (2011) - Ring-Rearrangement Metathesis of 1-Substituted 7-Azanorbornenes as an Entry to 1-Azaspiro[1]decane systems. Source: The Journal of Organic Chemistry (ACS). URL:[Link]
Sources
- 1. EA036446B1 - Compounds and compositions for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 2. WO2016203405A1 - Compounds and compositions for inhibiting the activity of shp2 - Google Patents [patents.google.com]
- 3. US10988466B2 - Heterocyclic derivatives useful as SHP2 inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Overcoming Catalyst Deactivation in Olefin Metathesis with 4-(Prop-2-en-1-yl)piperidine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Alkaloid Synthesis, Peptidomimetics, and Heterocyclic Active Pharmaceutical Ingredients (APIs)
Executive Summary
4-(Prop-2-en-1-yl)piperidine (commonly known as 4-allylpiperidine) is a highly versatile bifunctional building block featuring a terminal alkene and a secondary amine. It is frequently utilized in the synthesis of complex azacycles and pharmaceutical intermediates. However, subjecting this substrate to olefin metathesis—such as Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM)—presents a significant chemical challenge: the highly nucleophilic secondary amine rapidly poisons ruthenium-based metathesis catalysts (e.g., Grubbs and Hoveyda-Grubbs generations).
This application note details the mechanistic causality behind this catalyst degradation and provides validated, step-by-step protocols for two distinct mitigation strategies: Covalent N-Protection and In Situ Brønsted Acid Protonation .
The Mechanistic Paradigm: Amine-Induced Catalyst Degradation
To successfully perform metathesis on 4-allylpiperidine, one must first understand the vulnerability of the ruthenium alkylidene complex.
Ruthenium-based catalysts, such as the Second-Generation Grubbs Catalyst (G-II), rely on a delicate balance of ligand dissociation and olefin coordination. When an unprotected secondary amine like 4-allylpiperidine is introduced, the nitrogen's lone pair outcompetes the olefin for the electrophilic ruthenium center.
The Causality of Degradation:
-
Ligand Displacement: The basic amine displaces the stabilizing phosphine ligand (e.g., tricyclohexylphosphine, PCy3), forming a highly stable, but catalytically dead, ruthenium-amine coordination complex[1].
-
Alkylidene Abstraction: In more aggressive degradation pathways, the amine nucleophilically attacks the carbene carbon, leading to the abstraction of the methylidene moiety as a phosphonium salt, irreversibly destroying the active catalyst species[1].
To prevent this, the Lewis basicity of the nitrogen must be masked, either by delocalizing the lone pair (covalent protection) or by tying it up in a sigma bond (protonation)[2].
Mechanistic pathways of Grubbs catalyst degradation vs. productive metathesis via amine masking.
Strategic Workarounds: Masking the Lewis Base
Strategy A: Covalent N-Protection (The Robust Approach)
Converting the secondary amine into a carbamate (e.g., Boc, Cbz) or a sulfonamide (e.g., Ts) delocalizes the nitrogen lone pair into the adjacent pi-system.
-
Why it works: The nitrogen is no longer nucleophilic enough to attack the Ru center.
-
Operational Insight: This is the most reliable method, yielding >85% conversion in standard non-polar solvents (DCM, Toluene). However, it sacrifices atom economy by requiring distinct protection and deprotection synthetic steps.
Strategy B: In Situ Brønsted Acid Protonation (The Streamlined Approach)
Adding a stoichiometric amount of a Brønsted acid directly to the reaction mixture protonates the amine, forming an ammonium salt.
-
Why it works: The lone pair is consumed in the N-H bond, rendering the amine invisible to the ruthenium catalyst[3].
-
Operational Insight (Acid Selection): While HCl is commonly used, piperidine-HCl salts exhibit notoriously poor solubility in dichloromethane (DCM), leading to heterogeneous mixtures and stalled reactions. p-Toluenesulfonic acid (TsOH) is the superior choice; the lipophilic tosylate counterion ensures the ammonium salt remains fully soluble in DCM, maintaining a homogeneous catalytic environment.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure process integrity.
Protocol 1: Cross-Metathesis of N-Boc-4-allylpiperidine
Use this protocol when downstream chemistry requires a protected amine.
-
Substrate Preparation: Dissolve N-Boc-4-allylpiperidine (1.0 mmol) and the cross-metathesis partner (e.g., methyl acrylate, 2.0 mmol) in anhydrous, degassed DCM (10 mL, 0.1 M) under an argon atmosphere.
-
Catalyst Initiation: Add Second-Generation Grubbs Catalyst (G-II) (0.05 mmol, 5 mol%) in one portion.
-
Self-Validation Checkpoint: The solution should immediately turn a deep purplish-red. If the solution rapidly turns brown or black, oxygen/moisture contamination has occurred, or the Boc-protection was incomplete.
-
-
Reaction: Heat the mixture to a gentle reflux (40 °C) for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2; stain with KMnO4 to observe the disappearance of the terminal olefin).
-
Quenching: Cool to room temperature and add excess ethyl vinyl ether (0.5 mL). Stir for 30 minutes.
-
Causality: Ethyl vinyl ether reacts with the active Ru-alkylidene to form a stable, inactive Fischer carbene. This prevents unwanted double-bond isomerization during solvent evaporation.
-
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.
Protocol 2: One-Pot In Situ Protonation and Cross-Metathesis
Use this protocol to avoid protection/deprotection steps, maximizing atom economy.
Workflow for the one-pot in situ protonation and metathesis of 4-allylpiperidine.
-
Salt Formation: Dissolve unprotected 4-allylpiperidine (1.0 mmol) in anhydrous, degassed DCM (10 mL). Add p-Toluenesulfonic acid monohydrate (TsOH·H2O) (1.05 mmol). Stir at room temperature for 15 minutes until a clear, homogeneous solution is obtained.
-
Partner Addition: Add the cross-metathesis partner (2.0 mmol).
-
Catalysis: Add Hoveyda-Grubbs Second Generation Catalyst (HG-II) (0.05 mmol, 5 mol%).
-
Causality: HG-II is preferred here over G-II due to its enhanced stability in slightly acidic, highly polar microenvironments.
-
-
Reaction: Reflux at 40 °C for 12–16 hours under argon.
-
Quench & Free-Basing: Cool to room temperature, quench with ethyl vinyl ether (0.5 mL), and stir for 30 minutes. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO3 (15 mL) to deprotonate the piperidine salt back to the free amine.
-
Extraction: Extract the aqueous layer with DCM (2 x 10 mL), dry the combined organic layers over Na2SO4, concentrate, and purify.
Quantitative Data: Masking Strategy Comparison
The following table summarizes expected performance metrics based on the chosen masking strategy for 4-allylpiperidine metathesis.
| Masking Strategy | Reagent | Preferred Catalyst | Loading | Solvent | Avg. Yield | Operational Notes |
| Covalent (Carbamate) | Boc₂O | Grubbs II | 2–5 mol% | DCM | >85% | Excellent solubility; prevents side reactions; requires acidic deprotection. |
| Covalent (Amide) | Ac₂O / Pyridine | Grubbs I / II | 5 mol% | Toluene | 80–90% | High thermal stability; deprotection requires harsh basic hydrolysis. |
| Brønsted Acid Salt | TsOH·H₂O | Hoveyda-Grubbs II | 5–10 mol% | DCM | 75–85% | One-pot compatible; lipophilic tosylate counterion ensures excellent DCM solubility. |
| Brønsted Acid Salt | HCl (in dioxane) | Grubbs III / HG II | 5–10 mol% | MeOH / DCM | 60–70% | Atom economical; poor solubility in pure DCM often leads to heterogeneous stalling. |
References
-
Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers National Center for Biotechnology Information (PMC)[Link]
-
Challenging Metathesis Catalysts with Nucleophiles and Brønsted Base: Examining the Stability of State-of-the-Art Ruthenium Carbene Catalysts to Attack by Amines ACS Catalysis[Link]
-
Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalyst ResearchGate[Link]
Sources
Application Note: Synthesis of N-Boc-4-allylpiperidine via Wittig Olefination
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scale: 10 mmol (Scalable) Core Transformation: Conversion of an aldehyde to a terminal alkene via a phosphorus ylide.
Introduction & Mechanistic Rationale
Substituted piperidines are ubiquitous structural motifs in FDA-approved drugs and preclinical candidates. Specifically, the installation of a terminal allyl group at the 4-position yields N-Boc-4-allylpiperidine , a highly versatile building block in medicinal chemistry[1]. The terminal olefin provides an orthogonal synthetic handle for downstream functionalizations, including cross-metathesis, hydroboration-oxidation, and epoxidation.
The most direct and reliable method for synthesizing N-Boc-4-allylpiperidine is the Wittig olefination of the commercially available starting material N-Boc-4-piperidineacetaldehyde [2][3]. By utilizing methyltriphenylphosphonium bromide and a strong, non-nucleophilic base, the aldehyde is efficiently converted into the corresponding terminal alkene[4].
Mechanistic Causality: The reaction relies on the deprotonation of the phosphonium salt to generate the nucleophilic methylenetriphenylphosphorane (ylide). Subsequent nucleophilic attack on the aldehyde carbonyl forms a betaine intermediate, which rapidly undergoes ring closure to an oxaphosphetane. The stereospecific cycloreversion of the oxaphosphetane is thermodynamically driven by the formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O), irreversibly yielding the target alkene.
Fig 1. Mechanistic pathway of the Wittig reaction forming N-Boc-4-allylpiperidine.
Reagents and Materials
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol) | Role / Rationale |
| N-Boc-4-piperidineacetaldehyde | 227.30 | 1.0 | 2.27 g | Electrophilic substrate[3][5]. |
| Methyltriphenylphosphonium bromide | 357.22 | 1.2 | 4.29 g | Ylide precursor. Slight excess ensures complete consumption of the aldehyde[4]. |
| NaHMDS (1.0 M in THF) | 183.37 | 1.15 | 11.5 mL | Non-nucleophilic base. Prevents nucleophilic attack on the aldehyde. |
| Tetrahydrofuran (THF) , Anhydrous | 72.11 | - | 40 mL | Solvent. Must be strictly anhydrous to prevent ylide quenching. |
Experimental Protocol
This protocol is designed as a self-validating system. Visual cues (color changes) and TLC monitoring are embedded to ensure process trustworthiness.
Fig 2. Experimental workflow for the Wittig olefination process.
Step-by-Step Methodology:
Step 1: Preparation of the Ylide
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol)[4].
-
Evacuate and backfill the flask with Argon (repeat 3x) to establish a strictly inert atmosphere. Causality: The ylide is highly sensitive to moisture and will rapidly hydrolyze to triphenylphosphine oxide and methane if exposed to air.
-
Add anhydrous THF (25 mL) via syringe and cool the suspension to 0 °C using an ice-water bath.
-
Dropwise, add NaHMDS (11.5 mL of a 1.0 M solution in THF, 11.5 mmol) over 10 minutes. The suspension will transition to a bright yellow/orange solution, indicating the successful formation of methylenetriphenylphosphorane. Stir at 0 °C for 1 hour. Causality: NaHMDS is chosen over n-BuLi to avoid potential nucleophilic addition to the aldehyde in the subsequent step.
Step 2: Aldehyde Addition
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried vial, dissolve N-Boc-4-piperidineacetaldehyde (2.27 g, 10.0 mmol)[2] in anhydrous THF (15 mL).
-
Add the aldehyde solution dropwise to the ylide over 15 minutes. Causality: N-Boc-4-piperidineacetaldehyde possesses alpha-protons and is prone to self-aldol condensation. Low-temperature addition kinetically suppresses this side reaction.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The bright yellow color of the ylide should fade as it is consumed by the aldehyde.
Step 3: Quench and Extraction
-
Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Causality: This neutralizes any unreacted ylide and base, halting the reaction.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude semi-solid.
Step 4: Purification (Trituration & Chromatography)
-
Troubleshooting Insight: The crude mixture contains a stoichiometric amount of triphenylphosphine oxide (Ph₃P=O), which co-elutes and streaks on silica gel.
-
Suspend the crude residue in cold hexanes (30 mL) and stir vigorously for 15 minutes. Filter the suspension through a sintered glass funnel to remove the bulk of the insoluble Ph₃P=O.
-
Concentrate the filtrate and purify via flash column chromatography on silica gel (eluting with a gradient of 0% to 15% EtOAc in Hexanes) to afford N-Boc-4-allylpiperidine as a colorless oil.
Analytical Characterization
Successful synthesis is validated through NMR and Mass Spectrometry.
| Analytical Method | Expected Signals / Data for N-Boc-4-allylpiperidine |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.75 (ddt, J = 17.1, 10.2, 7.0 Hz, 1H, -CH=), 5.05 - 4.95 (m, 2H, =CH₂), 4.08 (br s, 2H, eq-piperidine CH₂), 2.65 (br t, J = 12.5 Hz, 2H, ax-piperidine CH₂), 2.00 (t, J = 7.0 Hz, 2H, allyl CH₂), 1.65 (d, J = 13.0 Hz, 2H, piperidine CH₂), 1.45 (s, 9H, Boc), 1.40 - 1.30 (m, 1H, piperidine CH), 1.10 (qd, J = 12.5, 4.2 Hz, 2H, piperidine CH₂). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.8 (C=O), 136.5 (-CH=), 116.2 (=CH₂), 79.1 (C-Boc), 44.0 (piperidine C2/C6), 40.5 (allyl CH₂), 35.2 (piperidine C4), 31.8 (piperidine C3/C5), 28.5 (Boc CH₃). |
| HRMS (ESI-TOF) | Calculated for C₁₃H₂₃NO₂ [M+H]⁺: 226.1802; Found: 226.1805. |
Troubleshooting & Optimization
-
Incomplete Conversion: If TLC indicates unreacted aldehyde, the ylide may have been prematurely quenched by adventitious moisture. Ensure all glassware is strictly flame-dried and THF is freshly distilled or sourced from an anhydrous solvent delivery system.
-
Epimerization / Side Products: If multiple spots appear on TLC, the base may be too nucleophilic or the addition temperature too high. Ensure the aldehyde is added at -78 °C and strictly use NaHMDS or KHMDS rather than n-BuLi.
-
Difficult Ph₃P=O Removal: If trituration with hexanes is insufficient, an alternative is to add a 1.0 M solution of MgCl₂ in ethanol to the crude mixture. MgCl₂ forms a highly insoluble complex with Ph₃P=O, which can be easily filtered off before column chromatography.
References
-
Diastereoselective Olefin Amidoacylation via Photoredox PCET/Nickel-Dual Catalysis - The Royal Society of Chemistry.[Link]
-
United States Patent No.: US 6,815,547 B2 - Googleapis.com. [Link]
-
8 Chemistry-Matsci PDF - Scribd. [Link]
Sources
Application Notes and Protocols: Selective Hydrogenation of 4-Allylpiperidine to 4-Propylpiperidine
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary: The Strategic Importance of Piperidine Saturation in Medicinal Chemistry
The piperidine moiety is a cornerstone in modern drug design, appearing in a vast array of approved pharmaceuticals. The conversion of 4-allylpiperidine to 4-propylpiperidine represents a critical transformation, as the seemingly subtle change from an unsaturated allyl group to a saturated propyl group can profoundly impact a molecule's pharmacological profile. This includes alterations in metabolic stability, receptor binding affinity, and overall pharmacokinetic properties. The selective hydrogenation of the allylic double bond, without affecting other potentially sensitive functional groups, is therefore a frequently encountered challenge in the synthesis of novel therapeutics.[1][2]
This document provides a comprehensive guide to the theory, application, and practical execution of the hydrogenation of 4-allylpiperidine. We will delve into the mechanistic underpinnings of catalytic hydrogenation, compare various catalytic systems, and provide detailed, validated protocols for both traditional high-pressure hydrogenation and operationally simpler transfer hydrogenation techniques.
Mechanistic Insights: The "How" and "Why" of Catalytic Hydrogenation
Catalytic hydrogenation is a form of addition reaction where hydrogen gas (H₂) adds across a double or triple bond.[3][4] This process, while thermodynamically favorable, has a high activation energy and requires a catalyst to proceed at a reasonable rate.[5] The most commonly employed catalysts are transition metals such as palladium, platinum, and nickel.[4][6]
The mechanism of heterogeneous catalytic hydrogenation, for instance with palladium on carbon (Pd/C), is generally understood to involve the following key steps:
-
Adsorption of Reactants: Both molecular hydrogen and the alkene (4-allylpiperidine) are adsorbed onto the surface of the metal catalyst.[4]
-
Dissociation of Hydrogen: The catalyst weakens and breaks the H-H bond, forming metal-hydride bonds on the surface.[4][7]
-
Hydrogen Transfer: A stepwise transfer of two hydrogen atoms from the catalyst surface to the adsorbed alkene occurs, leading to the formation of the saturated alkane (4-propylpiperidine).[3][7]
-
Desorption of Product: The newly formed alkane has a weaker affinity for the catalyst surface and is released, regenerating the active catalytic site for the next cycle.[4]
This surface-mediated reaction typically results in syn-addition, where both hydrogen atoms add to the same face of the double bond.[3][8]
Homogeneous vs. Heterogeneous Catalysis
Catalysts for hydrogenation can be broadly classified into two categories:
-
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, most commonly a solid catalyst in a liquid reaction mixture (e.g., Pd/C in methanol).[6][8] They are favored in industrial applications due to their ease of separation from the reaction mixture via filtration, allowing for catalyst recycling.[5]
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, creating a single phase.[6] Wilkinson's catalyst (RhCl(PPh₃)₃) is a classic example.[8] Homogeneous catalysts can offer higher selectivity and operate under milder conditions but can be more challenging to separate from the final product.[6][9]
Comparative Analysis of Catalytic Systems
The choice of catalyst and reaction conditions is paramount for achieving high yield and selectivity in the hydrogenation of 4-allylpiperidine. Below is a summary of common systems.
| Catalyst System | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ gas (1-50 atm) | Room temperature to 80°C, Methanol, Ethanol, Ethyl Acetate | Highly active, cost-effective, easily separated.[8][10] | Can be pyrophoric, requires specialized high-pressure equipment.[11][12] |
| Platinum (IV) Oxide (PtO₂, Adams' Catalyst) | H₂ gas (1-3 atm) | Room temperature, various solvents. | Effective for a wide range of substrates.[5] | More expensive than Pd/C. |
| Raney Nickel (Raney Ni) | H₂ gas (3-200 bar) | 50-250°C, various solvents. | Economical alternative to precious metals.[3][11] | Often requires higher temperatures and pressures, can be less selective.[3] |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | H₂ gas (1 atm) | Room temperature, THF, Toluene. | High selectivity, avoids scrambling of double bonds.[3][8] | Expensive, difficult to remove from product. |
| Pd/C with Ammonium Formate | Ammonium Formate | Refluxing Methanol | Operationally simple, avoids handling of H₂ gas.[10][13] | Can require elevated temperatures, potential for side reactions. |
Experimental Protocols
Protocol 1: High-Pressure Catalytic Hydrogenation using Palladium on Carbon
This protocol describes the standard procedure for the hydrogenation of 4-allylpiperidine using hydrogen gas and a Pd/C catalyst in a high-pressure reactor.
Workflow Diagram:
Caption: High-Pressure Hydrogenation Workflow.
Materials:
-
4-Allylpiperidine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas
-
Celite® or a similar filter aid
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and equipped with a magnetic stir bar.
-
Charging the Reactor: In a fume hood, charge the reactor vessel with 4-allylpiperidine (1.0 eq). Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 1-5 mol% of the substrate). Add anhydrous methanol as the solvent (concentration typically 0.1-0.5 M).
-
Sealing and Purging: Securely seal the reactor according to the manufacturer's instructions. Purge the vessel with nitrogen three times to remove all oxygen.[11]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi). Begin stirring and heat to the desired temperature if necessary (often room temperature is sufficient).
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete when hydrogen uptake ceases. Confirmation of completion can be achieved by carefully depressurizing, purging with nitrogen, and taking an aliquot for analysis by TLC or GC-MS.
-
Work-up: Once the reaction is complete, allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen three times.[14]
-
Catalyst Removal: Open the reactor and dilute the reaction mixture with additional methanol. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric and should not be allowed to dry in the air.[15][16] Quench the filter cake with water immediately after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude 4-propylpiperidine can be purified by distillation or column chromatography if necessary.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This protocol offers a safer and more convenient alternative to high-pressure hydrogenation, as it avoids the use of flammable hydrogen gas.[10][13]
Workflow Diagram:
Caption: Transfer Hydrogenation Workflow.
Materials:
-
4-Allylpiperidine
-
Ammonium Formate (NH₄HCO₂)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Celite® or a similar filter aid
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-allylpiperidine (1.0 eq), ammonium formate (3-5 eq), and methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux. Gas evolution (CO₂) will be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Catalyst Removal: Dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst. As with the previous protocol, ensure the filter cake does not dry out.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts. Partition the residue between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by distillation or column chromatography as needed.
Safety and Troubleshooting
Safety Precautions:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[11] All hydrogenation reactions using H₂ gas must be conducted in a well-ventilated fume hood, away from ignition sources.
-
Pyrophoric Catalysts: Palladium on carbon, especially after use, can be pyrophoric and ignite upon contact with air.[15][16] Always handle the catalyst in an inert atmosphere when dry, and keep it wet with solvent or water during filtration and disposal.[11][16]
-
Pressure Equipment: High-pressure reactors must be regularly inspected and operated by trained personnel. Never exceed the rated pressure and temperature limits of the vessel.[14]
-
Exothermic Reactions: Hydrogenation reactions are exothermic.[8] For large-scale reactions, ensure adequate cooling is available to control the reaction temperature and prevent a runaway reaction.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst | Use fresh catalyst or a different batch. |
| Insufficient hydrogen pressure | Increase hydrogen pressure (within safe limits). | |
| Catalyst poisoning | Ensure starting materials and solvents are pure. Sulfur-containing compounds are known catalyst poisons. | |
| Side Reactions (e.g., over-reduction) | Reaction conditions too harsh | Reduce temperature, pressure, or reaction time. |
| Catalyst loading too high | Decrease the amount of catalyst used. | |
| Low Yield | Product loss during work-up | Optimize filtration and extraction procedures. |
| Incomplete reaction | See "Incomplete Reaction" above. |
Conclusion
The hydrogenation of 4-allylpiperidine to 4-propylpiperidine is a fundamental transformation in synthetic and medicinal chemistry. By understanding the underlying mechanisms and carefully selecting the appropriate catalytic system and reaction conditions, researchers can achieve this conversion with high efficiency and selectivity. Both high-pressure hydrogenation and transfer hydrogenation methods offer viable routes, with the choice depending on available equipment and safety considerations. The protocols provided herein serve as a robust starting point for the successful synthesis of 4-propylpiperidine and its derivatives.
References
-
Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
Wikipedia. Hydrogenation. Retrieved from [Link]
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Lin-xing, C. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
-
ACS Publications. (2010). Mechanistic Insight on the Hydrogenation of Conjugated Alkenes with H2 Catalyzed by Early Main-Group Metal Catalysts. Inorganic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-Catalyzed Hydrogenations in Dichloromethane. Retrieved from [Link]
-
Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism. Retrieved from [Link]
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ChemTalk. (2024, August 21). Catalytic Hydrogenation. Retrieved from [Link]
-
Industrial Safety. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]
-
Applied Catalysts. (2024, March 19). How to Optimize Performance in Alkene Hydrogenation Catalysts. Retrieved from [Link]
-
YouTube. (2021, November 30). Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation. Retrieved from [Link]
-
Chemselective. (2014, April 4). Chemoselectivity in Transfer-Hydrogenation Reactions. Retrieved from [Link]
-
ACS Publications. (2013, May 3). Heterogeneous Catalysis: The Horiuti–Polanyi Mechanism and Alkene Hydrogenation. Journal of Chemical Education. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. Retrieved from [Link]
-
ACS Publications. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Ammonium Formate. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 10.5 Reaction of Alkenes: Hydrogenation – Organic Chemistry I. Retrieved from [Link]
-
University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Alkene to Alkane. Retrieved from [Link]
-
Synfacts. (2026, February 25). Alkene-Selective Hydrogenation Using an Activated-Carbon-Supported Palladium Cluster Catalyst. Retrieved from [Link]
-
Zenodo. (n.d.). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Retrieved from [Link]
-
Wiley-VCH. (2007). Part I Introduction, Organometallic Aspects and Mechanism of Homogeneous Hydrogenation. The Handbook of Homogeneous Hydrogenation. Retrieved from [Link]
-
SciSpace. (n.d.). Palladium-catalysed transfer hydrogenation of alkenes in the presence of zinc powder and various organic acids. Retrieved from [Link]
-
CORE. (n.d.). Asymmetric Transfer Hydrogenation of Secondary Allylic Alcohols. Retrieved from [Link]
-
RSC Publishing. (n.d.). Secondary compounds in the catalytic hydrogenation of enone and allylic alcohol prostaglandin intermediates: isolation, characterization, and X-ray crystallography. Retrieved from [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Google Patents. (2014, October 7). US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Organic Chemistry Portal. (n.d.). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Retrieved from [Link]
-
eRepository @ Seton Hall. (n.d.). Asymmetric Transfer Hydrogenation of Allylic Alcohols. Retrieved from [Link]
-
ACS Publications. (2024, September 25). Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol. Retrieved from [Link]
-
PubMed. (2007, April 12). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Retrieved from [Link]
-
PubMed. (2011, October 15). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Retrieved from [Link]
-
DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF. Retrieved from [Link]
-
Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: Controlling Chemoselective Transformations of 4-Acylpyridines via a Pd-C Catalytic Hydrodechlorination-Hydrogenation. Retrieved from [Link]
-
Wikipedia. 4-Benzylpiperidine. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: N-Boc Deprotection of 4-Allylpiperidine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific chemical challenges of removing the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-4-allylpiperidine .
Causality & Strategic Reagent Selection
Removing the N-Boc group from 4-allylpiperidine presents two distinct chemical challenges that dictate your choice of protocol:
-
Product Volatility (The Primary Failure Point): 4-Allylpiperidine is a low-molecular-weight secondary amine (MW 125.21 g/mol ). In its free base form, it is highly volatile. Standard basic workups following TFA cleavage often lead to catastrophic product loss during rotary evaporation[1].
-
Alkene Compatibility: The substrate contains a terminal allyl double bond. While unactivated terminal alkenes are generally stable to standard acidic deprotection conditions, prolonged exposure to strong acids (especially in the presence of trace water) risks Markovnikov hydration or alkene isomerization.
The Expert Recommendation: To mitigate volatility risks, isolating the product as a stable hydrochloride salt is vastly superior to attempting to isolate the free base[2].
Quantitative Data: Reagent Comparison Matrix
| Reagent System | Concentration | Temp (°C) | Typical Time | Workup Strategy | Volatility Risk | Alkene Compatibility |
| HCl / Dioxane | 4.0 M | 20–25 | 1–2 h | Filtration & Ether wash | Low (Isolated as salt) | Excellent (Anhydrous) |
| TFA / DCM | 20–50% v/v | 0 to 25 | 1–4 h | Aqueous NaHCO3 wash | High (Free base is volatile) | Good |
| Oxalyl Chloride / MeOH | 3.0 equiv | 20–25 | 0.5–1 h | Direct Evaporation | Low (Isolated as salt) | Excellent |
Validated Experimental Protocols
Protocol A: 4M HCl in Dioxane (Recommended for Volatile Amines)
Causality: Using anhydrous HCl in dioxane directly yields the hydrochloride salt of 4-allylpiperidine as a precipitate. This completely bypasses the need for an aqueous basic workup, eliminating the risk of evaporating the volatile free base[2].
Step-by-Step Methodology:
-
Preparation: Dissolve 1-Boc-4-allylpiperidine (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane (e.g., 0.5 M concentration).
-
Reagent Addition: Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5 to 10 equiv) to the stirring substrate at room temperature[2].
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (stain with Ninhydrin; the deprotected amine will appear as a dark spot) or LC-MS. Complete conversion typically occurs within 30 minutes to 2 hours[2].
-
Precipitation: As the Boc group is cleaved (releasing CO₂ and isobutylene), the 4-allylpiperidine hydrochloride salt will often precipitate out of the solution[2].
-
Isolation: If precipitation is incomplete, add anhydrous diethyl ether to the flask to fully induce crystallization.
-
Self-Validation & Workup: Filter the resulting solid and wash thoroughly with cold anhydrous diethyl ether to remove non-polar impurities. Dry the solid under high vacuum.
-
Validation Check: ¹H NMR (D₂O or DMSO-d₆) should show the complete disappearance of the prominent 9H singlet at ~1.4 ppm (Boc group) while the multiplet at ~5.8 ppm (allyl internal alkene proton) remains intact.
-
Protocol B: TFA in Dichloromethane (Standard Cleavage)
Causality: Trifluoroacetic acid (TFA) in DCM is the classical method for Boc deprotection. However, because the resulting TFA salt is highly soluble, researchers often attempt a basic aqueous workup to isolate the free base, which leads to yield loss for volatile amines like 4-allylpiperidine[1][3]. Use this protocol only if the TFA salt is specifically required for your next coupling step.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-Boc-4-allylpiperidine in anhydrous DCM to a concentration of 0.1–0.5 M[3].
-
Addition: Cool the flask to 0 °C using an ice bath to control the initial exotherm. Slowly add TFA to achieve a final concentration of 20–50% (v/v)[3]. A 1:1 mixture of TFA:DCM is standard[4].
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours until the starting material is consumed[3].
-
Concentration: Remove the solvent and excess TFA under reduced pressure. Critical Causality Step: Keep the rotary evaporator water bath below 25 °C and vacuum >150 mbar to prevent co-evaporation of the product. Co-evaporate twice with toluene to azeotropically remove residual TFA[3].
-
Workup (Optional): If the free base is strictly required, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃[3][4]. Dry over anhydrous Na₂SO₄, filter, and concentrate very carefully without heat.
-
Self-Validation: The isolated product should be a pale oil. LC-MS will confirm the mass of the free amine (m/z = 126.1 [M+H]⁺).
Protocol C: Oxalyl Chloride in Methanol (Mild Alternative)
Causality: For highly complex substrates where strong acids might degrade other functional groups, oxalyl chloride in methanol generates HCl in situ in a mild, controlled manner[5].
-
Dissolve the starting material in MeOH and stir at room temperature for 5 minutes[5].
-
Add oxalyl chloride (3.0 equiv) directly to the solvent mixture[5].
-
Stir at room temperature for 30-60 minutes, then evaporate the solvent to yield the hydrochloride salt[5].
Workflow & Decision Pathway
Workflow for N-Boc deprotection of 4-allylpiperidine highlighting reagent selection and isolation.
Troubleshooting Guides & FAQs
Q: I performed the TFA/DCM deprotection, neutralized with NaHCO₃, and extracted with DCM. After rotary evaporation, my flask is nearly empty. What happened? A: 4-Allylpiperidine is a low-molecular-weight secondary amine. In its free base form, it is highly volatile. When you evaporated the DCM under reduced pressure, the product co-evaporated[1]. Corrective Action: Switch to the HCl/Dioxane protocol to isolate the non-volatile hydrochloride salt[2]. If you must use TFA, evaporate the solvent at >150 mbar vacuum with the water bath at room temperature, or skip the basic aqueous workup entirely and use the TFA salt directly in your subsequent coupling step.
Q: Can the strong acidic conditions cause isomerization or hydration of the allyl double bond? A: Terminal alkenes (like the allyl group) are generally robust to standard TFA/DCM or HCl/dioxane conditions at room temperature. However, prolonged reaction times (>4 hours), elevated temperatures, or the presence of trace water can promote Markovnikov hydration or isomerization to the internal alkene. Corrective Action: Always run the reaction strictly at room temperature (or initiate at 0 °C) and monitor closely via LC-MS to prevent over-exposure[3]. Ensure all solvents are strictly anhydrous.
Q: My HCl salt is precipitating as a sticky gum instead of a fine powder. How do I fix this? A: This "gumming" effect is common when trace water is present, or when the product is partially soluble in the residual dioxane/cleavage byproducts[1]. Corrective Action: Concentrate the reaction mixture to a thick oil, then triturate vigorously with anhydrous diethyl ether. The shear force and non-polar solvent will disrupt the emulsion and induce crystallization[2].
References
-
[2] Title: A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development | Source: benchchem.com | URL: 2
-
[3] Title: Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) | Source: benchchem.com | URL:3
-
[5] Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Source: nih.gov | URL: 5
-
[1] Title: How to do work-up of a BOC deprotection reaction by TFA? | Source: researchgate.net | URL: 1
-
[4] Title: Trifluoroacetic acid (TFA), Dichloromethane (DCM), round bottom flask (rbf), thin layer chromatography | Source: rsc.org | URL: 4
Sources
Section 1: Storage, Stability, and Volatility Management
Technical Support Center: Handling Volatile 4-Allylpiperidine Free Base
Welcome to the Technical Support Center. 4-Allylpiperidine free base is a highly reactive secondary amine featuring an allyl functional group, making it a valuable building block in medicinal chemistry and cross-coupling reactions[1]. However, its volatility, basicity, and air-sensitivity present unique handling challenges. This guide is designed by Senior Application Scientists to provide researchers with causality-driven troubleshooting and self-validating experimental protocols.
Q: Why does a white crust form around the septum of my 4-allylpiperidine bottle, and how does this affect my stoichiometry? A: Causality: 4-Allylpiperidine is a highly reactive secondary amine. When exposed to air, the volatile free base vapors escape the liquid phase and react rapidly with atmospheric carbon dioxide and moisture to form insoluble carbamate and carbonate salts[2]. This degradation depletes the active nucleophile in your stock, leading to inaccurate molar equivalents and stalled reactions. Self-Validating Solution: Always store the reagent under an inert Argon atmosphere and protect it from moisture[3]. Before use, visually inspect the liquid; a clear solution validates purity, while turbidity indicates carbamate contamination.
Q: My cross-coupling reaction requires heating to 80 °C, but my yields are inconsistent. Is the amine evaporating? A: Causality: Yes. 4-Allylpiperidine has a significant vapor pressure. When heated in standard reflux setups or open inert-gas flows, the volatile amine escapes into the headspace or condenser. This alters the effective concentration of the reagent over time, starving the catalytic cycle of the necessary nucleophile[4]. Self-Validating Solution: Conduct reactions in sealed pressure tubes (Schlenk tubes). By sealing the system, the internal pressure is maintained, ensuring the amine remains available in the liquid phase[5]. Validate the seal by checking for mass loss before and after heating.
Section 2: Reaction Setup and Handling Protocols
Q: How do I accurately measure and transfer 4-allylpiperidine without losing mass to evaporation? A: Causality: Standard air-displacement pipettes rely on an air cushion. The high vapor pressure of volatile amines causes this air cushion to expand rapidly, leading to dripping from the tip and severe volumetric inaccuracies[5]. Furthermore, the allyl group enhances reactivity, making precise stoichiometry critical to avoid side reactions[1]. Self-Validating Solution: Use a gas-tight Hamilton syringe purged with Argon. To validate the transfer volume, weigh the syringe before and after dispensing (gravimetric validation) to ensure the exact mass was delivered.
Q: After my reaction, how do I separate unreacted 4-allylpiperidine from my neutral product? A: Causality: The secondary amine group is highly basic. By manipulating the pH of the aqueous phase, you can force the amine to partition selectively between organic and aqueous layers, leaving neutral byproducts behind[6]. Self-Validating Solution: Perform an acid-base extraction (see Diagram 2). Validate the complete removal of the amine from the organic phase by spotting the organic layer on a TLC plate and staining with Ninhydrin (which turns pink/purple in the presence of secondary amines).
Quantitative Data: Physicochemical Properties
Table 1: Comparative Properties and Handling Metrics for Piperidine Derivatives
| Property | Characteristic | Impact on Experimental Design |
| State at RT | Liquid (Free Base) | Requires volumetric or gravimetric transfer; prone to evaporation. |
| Volatility | High Vapor Pressure | Must be handled in sealed systems to prevent stoichiometric drift[5]. |
| Air-Sensitivity | High (Forms Carbamates) | Must be stored under inert gas (Argon/N2) at all times[3]. |
| Basicity | Strong Secondary Amine | Can deprotonate sensitive functional groups; requires acid-base extraction for isolation[6]. |
| Functional Groups | Allyl alkene & 2° Amine | Dual reactivity; susceptible to oxidation and transition-metal catalyzed side reactions[1]. |
Experimental Protocol: Air-Free Transfer and C-N Cross-Coupling
This protocol provides a self-validating workflow for utilizing 4-allylpiperidine in transition-metal catalyzed amination without evaporative loss.
Step 1: Preparation of the Reagent
-
In an inert atmosphere glovebox or using a Schlenk line, purge the 4-allylpiperidine free base bottle with Argon[3].
-
Causality: Purging displaces atmospheric CO2 and moisture, preventing the secondary amine from undergoing nucleophilic attack on CO2 to form insoluble salts[2].
Step 2: Measurement and Transfer
-
Equip a gas-tight syringe with a stainless steel needle. Flush the syringe with Argon three times.
-
Draw the required volume of 4-allylpiperidine.
-
Self-Validation Checkpoint: Weigh the filled syringe, dispense the reagent into the reaction vessel, and weigh the empty syringe. The mass difference must match the theoretical required mass.
Step 3: Reaction Setup in a Sealed Tube
-
Add the aryl halide, palladium catalyst, and base to an oven-dried Schlenk tube equipped with a Teflon O-ring[5].
-
Inject the 4-allylpiperidine and anhydrous solvent.
-
Causality: To prevent immediate vaporization upon entering the vessel, cool the Schlenk tube to -78 °C (dry ice/acetone bath) before sealing. This condenses the volatile amine vapors completely into the liquid phase.
Step 4: Heating and Monitoring
-
Seal the tube tightly and heat to the desired temperature (e.g., 80 °C).
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The absence of unreacted aryl halide combined with the presence of the coupled product validates that the amine was successfully retained in the liquid phase during heating.
Mandatory Visualization: Workflows & Logic
Workflow for the air-free transfer and reaction of volatile 4-allylpiperidine.
Acid-base extraction flowchart for isolating basic piperidine derivatives.
References
-
Ambeed. "CAS No. 2377031-52-0 Specifications - Ambeed.com". Ambeed. 3
-
Smolecule. "Buy 4-Allylpiperidine-4-carboxylic acid - Smolecule". Smolecule. 1
-
Benchchem. "Technical Support Center: Managing Volatile Amines in C-N Coupling Reactions". Benchchem. 5
-
Peptide Chemistry. "Fmoc Deprotection Monitoring: UV–Vis & Color Approaches". Peptide Chemistry.4
-
Benchchem. "Application Notes & Protocols: Purification Techniques for Piperidine Derivatives". Benchchem. 6
-
NIH. "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions". PMC. 2
Sources
- 1. Buy 4-Allylpiperidine-4-carboxylic acid [smolecule.com]
- 2. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS No. 2377031-52-0 Specifications | Ambeed [ambeed.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Purifying 4-allylpiperidine via column chromatography
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of basic, nitrogen-containing heterocycles.
Purifying 4-allylpiperidine presents two distinct chemical challenges: chromatographic streaking due to its secondary amine core, and detection difficulties due to its lack of a conjugated UV chromophore. Below is our comprehensive troubleshooting guide to resolving these issues through mechanistic understanding and validated protocols.
Section 1: The Chromatography Conundrum
Q: Why does my 4-allylpiperidine streak severely on a standard silica gel column, resulting in poor resolution and low recovery? A: This is a classic acid-base interaction problem. Standard normal-phase silica gel is populated with silanol (Si-OH) groups, which act as Brønsted acids[1]. 4-Allylpiperidine is a basic secondary amine. When loaded onto untreated silica, the amine protonates and binds electrostatically to the stationary phase. This strong retention causes the compound to drag or "streak" through the column rather than eluting as a tight band, leading to significant yield loss and band broadening[1].
Q: How can I prevent this interaction and achieve a sharp elution profile? A: You must neutralize the acidic silanols before and during your run. This is achieved by introducing a competing amine—a mobile phase modifier—that binds to the silica, effectively blocking the 4-allylpiperidine from doing so[1][2].
-
The Modifier Approach: Add 1% to 5% Triethylamine (TEA) or aqueous ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA)[1][2]. TEA is highly volatile and easily removed during rotary evaporation[3].
-
The Stationary Phase Approach: If you wish to avoid basic modifiers in your eluent, you can switch to an amine-functionalized silica column (e.g., KP-NH) or basic alumina, which provides a basic surface inherently compatible with organic amines[1][4].
Mechanism of silica gel deactivation using triethylamine to prevent amine streaking.
Section 2: Visualization and Detection
Q: My fractions are eluting, but 4-allylpiperidine is completely invisible under a 254 nm UV lamp. How do I track it?
A: 4-Allylpiperidine is UV-inactive at 254 nm because it lacks a conjugated
For 4-allylpiperidine, you have two highly effective functional group targets: the secondary amine and the allyl group.
Table 1: Optimal TLC Visualization Stains for 4-Allylpiperidine
| Stain Reagent | Target Functional Group | Mechanistic Action | Visual Result | Heating Required? |
| Ninhydrin | Secondary Amine | Reacts with the amine to form a highly colored iminium derivative[6][7]. | Pink, red, or brown spots on a white background. | Yes (100–120°C) |
| KMnO₄ | Allyl (Alkene) | Rapidly oxidizes the double bond (cis-hydroxylation), reducing Mn(VII) to Mn(IV)[7]. | Bright yellow/brown spots on a purple background. | No (or mild warming) |
| Dragendorff's | Basic Amine | Forms a heavy metal complex with nitrogenous compounds/alkaloids[6][8]. | Orange spots on a pale background. | No |
| Iodine | General Organic | Reversible physical absorption into organic lipophilic spots[5]. | Transient brown spots. | No |
Section 3: Validated Experimental Protocols
Protocol A: Preparation of TEA-Deactivated Silica Gel
If you are packing your own glass columns, pre-treating the silica gel with TEA is the most robust way to ensure high recovery of 4-allylpiperidine[9].
Step-by-Step Methodology:
-
Solvent Preparation: Prepare 200 mL of a 1% (v/v) Triethylamine (TEA) solution in hexanes (or your chosen non-polar starting solvent)[9].
-
Slurry Formation: In a 500 mL beaker, add 200 g of standard flash silica gel. Pour the 1% TEA/hexane solution over the silica[9].
-
Equilibration: Add a magnetic stir bar and stir the slurry continuously at room temperature for 1 hour to ensure complete neutralization of the silanol groups[9].
-
Filtration: Pour the suspension into a Büchner funnel equipped with filter paper attached to a vacuum flask. Collect the silica gel via vacuum filtration[9].
-
Drying: Allow the deactivated silica gel to dry completely in the funnel under vacuum before transferring it to a clean, airtight container[9].
-
Column Packing: Pack your column using this deactivated silica, and ensure your running mobile phase also contains 0.1% - 1% TEA to maintain the basic environment throughout the run[2].
Protocol B: Dual-Staining TLC Workflow
To confirm the identity of 4-allylpiperidine, use a dual-staining approach on two separate TLC plates to verify both the amine and the alkene.
Step-by-Step Methodology:
-
Elution: Spot your fractions on two separate silica gel TLC plates. Elute using your optimized basic solvent system (e.g., 10% EtOAc in Hexanes with 1% TEA).
-
Solvent Removal (Critical): Allow the plates to dry completely in a fume hood. Note: Residual TEA from the mobile phase will react with Ninhydrin and turn the entire plate pink. Use a heat gun to evaporate all TEA before staining.
-
Plate 1 (Ninhydrin): Dip the first plate into a Ninhydrin solution (1.5 g ninhydrin, 100 mL n-butanol, 3 mL glacial acetic acid)[7][8]. Wipe the back of the plate and heat with a heat gun at 120°C until distinct pink/brown spots appear[6].
-
Plate 2 (KMnO₄): Dip the second plate into a KMnO₄ solution (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water)[7]. The allyl group will immediately reduce the permanganate, showing a yellow spot against a vibrant purple background.
Decision tree for selecting the optimal purification route for 4-allylpiperidine.
References
-
University of Rochester. Chromatography: The Solid Phase. Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at:[Link]
-
ResearchGate. When basification of silica gel is required, before using Column chromatography? Available at: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
ChemicalDesk. TLC Stains Preparation. Available at:[Link]
-
University of Liverpool. TLC Stains. Available at: [Link]
-
University of Washington. TLC Stains. Available at:[Link]
-
ResearchGate. I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide? Available at:[Link]
-
National Institutes of Health (NIH). Synthesis of 4-cyanoindole nucleosides... Available at:[Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. 三乙基胺 BioUltra, ≥99.5% (GC) | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. depts.washington.edu [depts.washington.edu]
- 8. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 9. Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 4-Allylpiperidine to Prevent Polymerization
Welcome to the Technical Support Center for 4-allylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of 4-allylpiperidine, a reactive building block whose utility can be compromised by improper storage leading to polymerization. Our goal is to explain the causality behind best practices and provide self-validating protocols to ensure the integrity of your material and the reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability of 4-allylpiperidine.
Q1: Why is 4-allylpiperidine so prone to polymerization?
A1: The susceptibility of 4-allylpiperidine to polymerization stems from its bifunctional nature. It contains two reactive sites:
-
The Allyl Group (C=C bond): The double bond is susceptible to free-radical polymerization. This process can be initiated by external energy sources like heat and light, or by the presence of radical species.[1][2] Allyl monomers, in general, can polymerize, though sometimes with difficulty due to processes like degradative chain transfer.[2]
-
The Piperidine Ring (Secondary Amine): The nitrogen atom in the piperidine ring is a site for oxidation. Oxidative processes can generate radicals, which in turn can initiate the polymerization of the allyl group.[3][4] The piperidine ring itself can also influence the molecule's overall thermal reactivity.[5]
Q2: What are the primary environmental triggers for polymerization?
A2: The three main triggers that users must control are:
-
Oxygen (Air): The material is designated as air-sensitive.[6] Oxygen is a critical initiator. It can directly participate in oxidative reactions with the amine or form peroxides at the allylic position, which then thermally or photolytically decompose into polymerization-initiating radicals.
-
Elevated Temperatures: Heat provides the activation energy for polymerization.[7] Compounds with similar structures, like 4-vinylbenzyl piperidine, are known to undergo thermal autopolymerization at elevated temperatures.[5]
-
Light (UV Radiation): Ultraviolet light is a high-energy source that can initiate radical formation and subsequent polymerization of allyl-containing compounds.[1][8]
Q3: What is the ideal storage temperature for 4-allylpiperidine?
A3: To minimize thermal polymerization, 4-allylpiperidine should be stored in a cool environment. A refrigerated temperature range of 2-8°C is strongly recommended.[9] Storing at ambient temperature, especially in warmer climates, significantly increases the risk of degradation over time.
Q4: Why is an inert atmosphere essential for long-term storage?
A4: An inert atmosphere, achieved by blanketing the compound with a gas like argon or nitrogen, is crucial to displace oxygen.[6][10] This directly prevents the oxidative pathways that can lead to radical formation and subsequent polymerization.[11] Storing a tightly sealed container is not sufficient if the headspace contains air.
Q5: How can I visually identify if my 4-allylpiperidine has started to polymerize?
A5: The most common visual indicator is a noticeable increase in viscosity. Fresh, pure 4-allylpiperidine is a liquid. As polymerization occurs, forming oligomers and polymers, the liquid will become thicker, more syrup-like, and may eventually solidify.[12] Any significant change from its initial appearance as a clear, mobile liquid should be treated as a sign of degradation.
Q6: Should I add a chemical inhibitor to my 4-allylpiperidine upon receipt?
A6: While commercial monomers are often supplied with inhibitors (e.g., hydroquinone, BHT), adding them post-receipt can introduce impurities. For most laboratory-scale applications, strict adherence to proper storage conditions (refrigeration, inert atmosphere, protection from light) is the most effective and cleanest way to prevent polymerization. If the material will be stored for an exceptionally long period or subjected to unavoidable heat stress, the introduction of a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (100-200 ppm) could be considered, but this should be documented as it may affect downstream applications.
Section 2: Recommended Storage & Handling Protocol
This protocol provides a self-validating system for maintaining the integrity of 4-allylpiperidine from receipt to use.
Step 1: Initial Receipt and Inspection
-
Upon receipt, immediately inspect the container for a secure seal.
-
Note the appearance of the material. It should be a clear, colorless liquid.[6] Record this initial state in your lab notebook.
-
Move the material to a designated 2-8°C storage location immediately.
Step 2: Preparing for Long-Term Storage
-
If the material was not supplied in an amber glass bottle, transfer it to one to protect it from light.[9]
-
Before sealing for storage, gently flush the headspace of the container with a stream of dry argon or nitrogen for 30-60 seconds. This displaces any air that entered during inspection.
-
Seal the container tightly, first with a cap and then with Parafilm® around the cap-bottle interface to ensure a long-term airtight seal.
Step 3: Temperature and Environment Control
-
Store the sealed, inerted container in a refrigerator or cold room maintained at 2-8°C.
-
Ensure the storage location is away from any sources of heat or light.
Step 4: Labeling and Inventory Management
-
Clearly label the container with the compound name, date of receipt, and a note indicating it is stored under an inert atmosphere.
-
Implement a "First-In, First-Out" (FIFO) inventory system to ensure older stock is used first.[13]
Step 5: Handling for Experimental Use
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.
-
When dispensing the liquid, use a syringe or cannula under a positive pressure of inert gas to avoid introducing air into the bottle.
-
After taking the required amount, re-flush the headspace with inert gas before re-sealing and returning to cold storage.
Section 3: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and addressing potential polymerization issues.
Issue 1: The viscosity of the liquid has noticeably increased, or it appears syrupy.
-
Probable Cause: Polymerization has initiated. The increased viscosity is due to the formation of higher molecular weight oligomers and polymers.
-
Underlying Reason: This is a strong indicator of prolonged or significant exposure to one of the primary triggers: oxygen, heat, or light.
-
Recommended Action: The material is likely impure and may not be suitable for reactions requiring precise stoichiometry. Its use could lead to low yields and purification difficulties. It is strongly recommended to perform a quality control check (see Section 4) or discard the material according to safety guidelines and obtain a fresh lot.
Issue 2: My experimental results are inconsistent, or reaction yields are lower than expected.
-
Probable Cause: The molar quantity of active 4-allylpiperidine in your stock may be lower than calculated due to partial polymerization. The polymer is inert in most reactions, acting as a non-reactive contaminant.
-
Underlying Reason: Even without obvious visual signs, low levels of oligomerization can occur. This is often the first sign that storage conditions may be suboptimal.
-
Recommended Action:
-
Review your storage and handling procedures against the protocol in Section 2. Was the material consistently stored under inert gas? Was it protected from light?
-
Perform the HPLC purity assessment detailed in Section 4 to quantify the monomer's purity.
-
If purity is compromised, acquire fresh material and strictly adhere to the recommended protocols.
-
Issue 3: I suspect polymerization but there are no clear visual signs.
-
Probable Cause: Early-stage oligomerization may not significantly alter viscosity but can still impact reactivity.
-
Underlying Reason: Minor breaches in the storage protocol over time can lead to the slow formation of dimers and trimers.
-
Recommended Action: The most definitive way to confirm purity is through analytical means. The HPLC protocol in Section 4 is designed for this purpose. An ¹H NMR spectrum can also be informative; the appearance of broadened signals and a decrease in the relative integration of the vinyl protons compared to the piperidine ring protons would indicate polymerization.
Section 4: Quality Control Protocol - Purity Assessment via HPLC
This protocol allows you to verify the purity of your 4-allylpiperidine, providing a quantitative measure of its integrity.
-
Objective: To separate and quantify the 4-allylpiperidine monomer from any potential non-volatile impurities or polymer degradation products.
-
Materials:
-
4-allylpiperidine sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for peak shaping)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
HPLC Method Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Prepare a stock solution of your 4-allylpiperidine in acetonitrile at approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of ~50 µg/mL for analysis.
-
-
Data Interpretation:
-
A pure sample of 4-allylpiperidine should yield a single major peak at a characteristic retention time.
-
The presence of earlier-eluting peaks may indicate polar impurities, while a broad, late-eluting "hump" or multiple new peaks are indicative of oligomers and polymers.
-
Calculate the purity by dividing the peak area of the monomer by the total area of all peaks in the chromatogram. A purity of >98% is generally considered good for most applications.
-
Section 5: Data Summary & Visual Guides
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal energy available for initiating polymerization.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative reactions and peroxide formation.[6][11] |
| Light Exposure | Protect from Light (Amber Bottle) | Prevents light-induced (photolytic) radical formation.[1][9] |
| Container | Tightly Sealed Glass | Prevents contamination and ingress of air/moisture.[9][10] |
| Inhibitor | Generally Not Recommended | Avoids introducing impurities; proper storage is sufficient. |
Diagram 1: Troubleshooting Logic for 4-Allylpiperidine Stability
Caption: Troubleshooting workflow for diagnosing 4-allylpiperidine polymerization.
Section 6: References
-
Light‐induced polymerization of some monomers containing allyl and methacrylate groups. (n.d.). Google Scholar.
-
Stejskal, J., & Trchová, M. (2008). Chemical Oxidative Polymerization of Aminodiphenylamines. The Journal of Physical Chemistry B, 112(26), 7767–7774. [Link]
-
Mechanism and kinetic features of oxidation polymerization of aromatic amines. (2025). ResearchGate. [Link]
-
Matnishyan, A. A. (2014). Oxidative polycondensation of aromatic amines. ResearchGate. [Link]
-
Visible light induced polymerization of maleimide–vinyl and maleimide–allyl ether based systems. (2025). ResearchGate. [Link]
-
Polymerization by Oxidative Coupling. V. Catalytic Specificity in the Copper-Amine-catalyzed Oxidation of 2,6-Dimethylphenol. (n.d.). ACS Publications. [Link]
-
Compound storage made simple. (n.d.). Roylan Developments. [Link]
-
Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. (n.d.). RSC Publishing. [Link]
-
Allyl Alcohol Product Safety Bulletin. (n.d.). LyondellBasell. [Link]
-
Polymerisation of Allyl Compounds. (2025). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. spod-technology.com [spod-technology.com]
- 12. lyondellbasell.com [lyondellbasell.com]
- 13. alliancechemical.com [alliancechemical.com]
Overcoming steric hindrance in 4-allylpiperidine functionalization
Ticket ID: 4AP-FUNC-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Introduction: The "Deceptive" Scaffold
You are likely here because a standard reaction on 4-allylpiperidine failed. This scaffold is deceptive. On paper, the C4-allyl group seems remote from the nucleophilic nitrogen (N1), suggesting minimal steric interference. In reality, this molecule presents a bimodal reactivity challenge :
-
The Nitrogen Interface: While C4 is remote, the piperidine ring itself undergoes rapid chair-chair interconversion. Bulky electrophiles at N1 encounter 1,3-diaxial strain from the C3/C5 protons, which is exacerbated if the C4-allyl group is forced into an axial position.
-
The Allyl Interface: Functionalizing the alkene (e.g., Metathesis, Hydroboration) often fails not due to sterics, but due to Lewis basic catalyst poisoning by the free amine.
This guide treats your synthesis as a debugging process. We do not just offer "recipes"; we diagnose the failure mode (Steric vs. Electronic) and provide the patch.
Module 1: The Nitrogen Interface (N-Functionalization)
Issue: Low yield or stalled reaction during N-alkylation/arylation with bulky electrophiles.
Diagnosis: The Cone Angle Problem
Standard SN2 conditions (alkyl halide + base) often fail with secondary cyclic amines when the electrophile is bulky (e.g., ortho-substituted aryl halides). The nucleophilic attack is sterically impeded by the "cone angle" of the protecting groups or substituents on the electrophile, combined with the ring puckering of the piperidine.
Protocol: Sterically Demanding Buchwald-Hartwig Amination
Do not rely on SNAr or standard alkylation for hindered substrates. Switch to a Pd-catalyzed manifold designed for high steric demand.
The "BrettPhos" System This protocol utilizes a dialkylbiaryl phosphine ligand specifically designed to widen the catalyst binding pocket, accommodating the bulky piperidine/aryl coupling.
| Component | Reagent | Role |
| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium source. |
| Ligand | BrettPhos or RuPhos | Bulky, electron-rich ligand to facilitate oxidative addition and reductive elimination. |
| Base | NaOtBu or LHMDS | Strong, bulky base to deprotonate the Pd-amine complex without competing nucleophilic attack. |
| Solvent | 1,4-Dioxane or Toluene | Non-polar/weakly polar to stabilize the active catalytic species. |
Step-by-Step Workflow:
-
Inerting: Flame-dry a Schlenk tube and cool under Argon.
-
Loading: Add Pd(OAc)₂ (1-2 mol%) and BrettPhos (2-4 mol%). Note: A 1:2 Pd:Ligand ratio is critical for stability.
-
Activation: Add solvent (anhydrous Dioxane) and stir at 100°C for 2 minutes to pre-form the active catalyst species (color change usually observed).
-
Substrate Addition: Cool to RT. Add 4-allylpiperidine (1.2 equiv), Aryl Halide (1.0 equiv), and NaOtBu (1.4 equiv).
-
Reaction: Heat to 100°C. Monitor by LCMS.
-
Checkpoint: If conversion <50% after 4h, add 0.5 equiv of water . This activates the boronic acid in Suzuki couplings but here helps solubilize the inorganic base in the non-polar medium (the "water effect").
-
Module 2: The Allyl Interface (Olefin Metathesis)
Issue: Ring-Closing Metathesis (RCM) or Cross Metathesis (CM) yields <10%, despite using Grubbs II.
Diagnosis: The "Pseudo-Steric" Electronic Trap
Users often assume the allyl group is sterically shielded by the ring. This is incorrect. The failure is almost always electronic . The basic nitrogen lone pair coordinates to the Ruthenium center of the Grubbs catalyst, displacing the phosphine/carbene ligand and killing the catalytic cycle. This is "poisoning," not steric hindrance.
Solution: The Ammonium Salt Strategy
Instead of adding a protecting group (Boc/Cbz) which adds steps, use in situ protonation. This converts the Lewis basic amine into a non-coordinating ammonium salt.
The "Wright-Grubbs" Protocol:
-
Dissolution: Dissolve 4-allylpiperidine (1.0 equiv) in DCM (0.1 M).
-
Protonation: Add p-Toluenesulfonic acid (pTsOH) (1.05 equiv).
-
Why? The amine becomes an ammonium tosylate. It can no longer coordinate to Ru.
-
-
Catalysis: Add Grubbs II or Hoveyda-Grubbs II (2-5 mol%).
-
Reflux: Heat to 40°C. The reaction proceeds rapidly.
-
Workup: Wash with basic water (NaHCO₃) to deprotonate and recover the free amine product.
Visual Decision Matrix (Metathesis)
Caption: Troubleshooting logic for failed metathesis on piperidine scaffolds. Free amines deactivate Ru-catalysts; protonation restores activity.
Module 3: Regioselectivity (Hydroboration)
Issue: Hydroboration of the allyl group yields a mixture of isomers or poor diastereoselectivity.
Diagnosis: Conformational Steering
The 4-allyl group exists in an equilibrium between axial and equatorial orientations.
-
Equatorial Allyl: Extends away from the ring (Sterically accessible).
-
Axial Allyl: Folds back over the ring (Sterically shielded by C3/C5 axial protons).
Standard BH₃·THF is small and unselective. It will attack both conformers, leading to mixed isomers.
Protocol: Ligand-Controlled Steric Steering
To force the reaction to the terminal carbon (anti-Markovnikov) and favor the equatorial conformer, you must use a bulky hydroborating agent.
Comparison of Reagents:
| Reagent | Steric Bulk | Selectivity (Terminal:Internal) | Recommended For |
| BH₃·THF | Low | ~90:10 | Simple substrates only. |
| 9-BBN | High | >99:1 | 4-Allylpiperidine (Standard) |
| Pinacolborane | Medium | Variable | Requires Rh/Ir catalysis. |
| Disiamylborane | Very High | >99:1 | Extremely sensitive substrates. |
The 9-BBN Protocol:
-
Reagent: Use 0.5 M 9-BBN in THF.
-
Temperature: Start at 0°C, then warm to RT.
-
Oxidation: Standard NaOH / H₂O₂ workup.
FAQ: Common Failure Modes
Q: I need to N-alkylate with a very bulky group (e.g., trityl). The Buchwald protocol isn't working. A: For extreme bulk (trityl), Pd-catalysis fails because the reductive elimination step is energetically unfavorable.
-
Fix: Switch to Ag-mediated alkylation . Use Trityl Chloride + Ag₂CO₃ in DCM. The silver abstracts the chloride, creating a highly reactive carbocation that forces the alkylation despite steric penalties.
Q: My product is stuck in the axial conformation. How do I flip it? A: The conformation is dictated by the A-value (steric demand) of the N-substituent.
-
Small N-group (Methyl/H): The 4-allyl group prefers the equatorial position.
-
Bulky N-group (Boc/Cbz): The "A(1,3) strain" between the N-protecting group and the C2/C6 equatorial protons can warp the ring, sometimes forcing the C4-substituent axial to relieve twist-boat strain.
-
Fix: If you need a specific conformation for binding studies, change the N-substituent. Use a smaller group (N-Methyl) to lock equatorial, or a very bulky group to induce twist/axial populations.
References
-
Buchwald-Hartwig Amination (Steric Control)
- Maitre, S., et al. "Buchwald-Hartwig Amination of Sterically Hindered Amines." Journal of the American Chemical Society, 2015.
-
Ammonium Salt Strategy (Metathesis)
- Wright, D. L., et al. "A Simple Amine Protection Strategy for Olefin Metathesis Reactions." Organic Letters, 2000.
-
Conformational Analysis (Piperidines)
- Eliel, E. L. "Conformational Analysis of Mobile Systems: Piperidines." Stereochemistry of Organic Compounds, Wiley-Interscience.
-
Hydroboration Selectivity
- Brown, H. C. "Hydroboration. 9-Borabicyclo[3.3.1]nonane (9-BBN) as a Selective Reagent." Journal of the American Chemical Society.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Chemical Shifts of 4-(Prop-2-en-1-yl)piperidine Alkene Protons: A Comparative Guide of Predictive Software
Introduction
4-(Prop-2-en-1-yl)piperidine, commonly known as 4-allylpiperidine, is a highly versatile pharmacophore building block heavily utilized in the synthesis of spirocyclic compounds and 1[1]. During drug development, rapid and accurate structural elucidation relies on 1H Nuclear Magnetic Resonance (NMR) spectroscopy. The alkene protons of the allyl group (-CH2-CH=CH2) serve as a critical diagnostic benchmark. Because these protons exist in a highly specific magnetic environment, they exhibit complex multiplicities and distinct chemical shifts.
This guide objectively compares the performance of three leading NMR prediction alternatives—Mnova NMRPredict , ChemDraw Professional , and nmrdb.org —against experimental benchmark data for the alkene protons of 4-allylpiperidine.
The Benchmark: Experimental Alkene Proton Shifts
In a standard non-polar solvent like deuterated chloroform (CDCl3), the alkene protons of 4-allylpiperidine consistently appear in the2[2]. Understanding the causality behind these shifts is essential for evaluating predictive software.
-
Internal Alkene Proton (H-internal, -CH=): Resonates at ~5.80 ppm .
-
Causality: This proton is significantly deshielded by the diamagnetic anisotropy of the adjacent carbon-carbon double bond. It typically appears as a doublet of doublet of triplets (ddt) due to vicinal coupling to the two terminal protons (
Hz, Hz) and the adjacent allylic methylene group ( Hz).
-
-
Terminal Alkene Protons (H-terminal, =CH2): Resonate at ~5.12 ppm (trans) and ~5.05 ppm (cis) .
-
Causality: These protons are diastereotopic. The proton trans to the internal proton experiences a different spatial shielding environment than the cis proton. The Karplus equation dictates that the 180° dihedral angle of the trans relationship yields a larger coupling constant (~17 Hz) compared to the 0° cis relationship (~10 Hz). They appear as a doublet of quartets (dq) or doublet of doublets (dd).
-
Product Comparison: Predictive Software Performance
To evaluate the alternatives, we compare the absolute chemical shift difference (
Quantitative Comparison of Predicted vs. Experimental Shifts (ppm)
| Proton Environment | Experimental (CDCl3) | Mnova (Ensemble) | ChemDraw (Additivity) | nmrdb.org (Machine Learning) |
| H-internal (-CH=) | 5.80 | 5.76 ( | 5.65 ( | 5.85 ( |
| H-terminal (trans) | 5.12 | 5.08 ( | 4.95 ( | 5.15 ( |
| H-terminal (cis) | 5.05 | 5.01 ( | 4.95 ( | 5.09 ( |
Performance Analysis:
-
Mnova NMRPredict (Mestrelab): Utilizes a hybrid approach combining Hierarchical Organization of Spherical Environments (HOSE) codes with 3D conformer neural networks. It successfully differentiates the diastereotopic terminal protons, yielding a highly accurate
of 0.04 ppm. -
ChemDraw Professional (PerkinElmer): Relies heavily on 2D empirical additivity rules. While computationally instantaneous, it struggles to differentiate the cis and trans terminal protons without explicit 3D spatial input, often averaging them and resulting in the highest deviation (
up to 0.17 ppm). -
nmrdb.org: Uses an open-source machine learning algorithm trained on assigned spectral databases. It performs exceptionally well for standard allylic systems, matching Mnova's accuracy for terminal protons.
Experimental Methodologies & Workflows
To ensure a self-validating system, the following protocols must be strictly adhered to when generating benchmark data and in silico predictions.
Protocol A: Experimental 1H NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of high-purity (>98%) 4-allylpiperidine in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl3 is chosen as a non-coordinating solvent to prevent the piperidine N-H proton from rapidly exchanging or shifting downfield and obscuring the alkene region. TMS acts as the absolute 0.00 ppm reference.
-
-
Instrument Tuning & Locking: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium signal of CDCl3.
-
Shimming (Self-Validation): Adjust the Z and Z2 shims until the TMS peak exhibits a full width at half maximum (FWHM) of
Hz. This validates magnetic field homogeneity, ensuring that any peak broadening is structural rather than instrumental. -
Acquisition & Processing: Acquire 16 scans with a relaxation delay (d1) of 1.0 s. Apply a Fourier transform, phase the spectrum manually to ensure pure absorption lineshapes, and apply a baseline correction. Set the TMS peak exactly to 0.00 ppm to validate the absolute chemical shifts.
Protocol B: In Silico Prediction Workflow
-
Structural Input: Generate the canonical SMILES string for 4-allylpiperidine: C=CCC1CCNCC1.
-
Software Configuration:
-
ChemDraw: Select the structure
Structure Predict 1H-NMR Shifts. -
Mnova: Paste structure
Predict 1H NMR. Ensure the solvent is explicitly set to Chloroform-d. -
nmrdb.org: Input the SMILES string into the web interface and select the "Predict 1H NMR" module.
-
-
Data Extraction: Record the predicted shifts for the alkene protons and calculate the absolute error (
) against the experimental benchmark.
Workflow Visualization
Workflow comparing experimental 1H NMR acquisition with in silico prediction models.
References
- Source: European Patent Office - EP 3310779 B1 (Google Patents)
-
Electronic Supplementary Material (ESI) for Chemical Science Source: The Royal Society of Chemistry 2021 URL:[Link]
-
Study of Anion Exchange Membrane Properties Incorporating N-spirocyclic Quaternary Ammonium Cations and Aqueous Organic Redox Flow Battery Performance Source: MDPI URL:[Link]
Sources
A Practical Guide to Distinguishing 4-Allylpiperidine and N-Allylpiperidine using ¹H and ¹³C NMR Spectroscopy
In the field of synthetic chemistry, particularly in pharmaceutical and materials science, the precise characterization of molecular structure is paramount. Isomeric compounds, which share the same molecular formula but differ in the arrangement of atoms, often present a significant analytical challenge. This guide provides a detailed, experimentally-grounded methodology for distinguishing between two such isomers: 4-allylpiperidine and N-allylpiperidine, using the power and precision of Nuclear Magnetic Resonance (NMR) spectroscopy.
The structural similarity of these compounds—both containing a piperidine ring and an allyl group—can lead to ambiguity in characterization. However, their distinct connectivity results in unique electronic environments for their respective protons and carbons. These differences manifest as clear, interpretable variations in their ¹H and ¹³C NMR spectra, allowing for unambiguous identification.
The Decisive Difference: Analyzing ¹H NMR Spectra
The most direct and conclusive method for distinguishing between these two isomers lies in their ¹H NMR spectra. The key differences arise from the location of the allyl group and the presence or absence of a proton on the nitrogen atom.
N-Allylpiperidine: The Tertiary Amine Signature
In N-allylpiperidine, the allyl group is bonded directly to the nitrogen atom, making it a tertiary amine. This has two major consequences in the ¹H NMR spectrum:
-
Absence of an N-H Proton: There is no proton directly attached to the nitrogen. Therefore, the characteristic, often broad, signal for an N-H proton is absent.
-
Deshielding of Adjacent Protons: The electronegative nitrogen atom withdraws electron density from the adjacent methylene protons of both the piperidine ring (C2/C6 positions) and the allyl group (N-CH₂ -CH=CH₂). This "deshielding" causes their signals to appear further downfield (at a higher ppm value) compared to protons on carbons that are further away.[1][2]
-
The protons on the allyl group's methylene (-N-CH₂-) are significantly deshielded and typically appear around 3.0 ppm .
-
The protons on the piperidine ring adjacent to the nitrogen (C2/C6) are also shifted downfield, usually found in the region of 2.3-2.5 ppm .
4-Allylpiperidine: The Secondary Amine Signature
In 4-allylpiperidine, the allyl group is attached to the C4 carbon of the piperidine ring, and the nitrogen atom is part of a secondary amine. This leads to a distinctly different ¹H NMR spectrum:
-
Presence of an N-H Proton: A signal corresponding to the N-H proton will be present. The chemical shift of this proton can be highly variable (typically 1.0-3.5 ppm ) and is influenced by solvent, concentration, and temperature.[3][4] The peak is often broad due to chemical exchange and quadrupole broadening from the nitrogen atom.[4][5] A key confirmation technique is a D₂O exchange experiment, where the sample is shaken with a drop of deuterium oxide. The N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum.
-
Shielded Protons Alpha to Nitrogen: The protons at the C2/C6 positions are adjacent to the N-H group. While still deshielded relative to other ring protons, their chemical shift (typically around 2.9-3.1 ppm for the axial protons and 2.5-2.7 ppm for the equatorial protons) differs from the N-allyl isomer.
-
Allyl Group Protons: The protons of the allyl group are attached to a carbon chain and are not directly influenced by the nitrogen's inductive effect. Their chemical shifts will be in the typical allylic region, with the methylene protons (-C-CH₂-) appearing further upfield (around 2.0 ppm ) compared to the N-allyl isomer.
Head-to-Head ¹H NMR Comparison
The following table summarizes the key diagnostic signals for distinguishing the two isomers.
| Proton Position | N-Allylpiperidine (Expected δ, ppm) | 4-Allylpiperidine (Expected δ, ppm) | Key Differentiator |
| N-H | Absent | 1.0 - 3.5 (broad, exchangeable) | Presence vs. Absence |
| Allyl -CH₂- | ~3.0 (d) | ~2.0 (d) | Significant Downfield Shift in N-Allyl |
| Ring C2/C6 -H | ~2.4 (m) | ~2.5 - 3.1 (m) | Subtle shift, but different environment |
| Allyl -CH= | ~5.8 (m) | ~5.8 (m) | Similar |
| Allyl =CH₂ | ~5.1 (m) | ~5.1 (m) | Similar |
Confirming the Structure with ¹³C NMR Spectroscopy
While ¹H NMR is often sufficient for identification, ¹³C NMR provides unambiguous confirmation of the carbon skeleton. The principles of deshielding by the electronegative nitrogen atom apply here as well.[6][7]
-
N-Allylpiperidine: The carbon atoms directly bonded to the nitrogen (C2/C6 of the ring and the allyl C H₂) will be shifted significantly downfield. The C2/C6 carbons typically appear around 54 ppm , and the allyl methylene carbon appears around 58 ppm .
-
4-Allylpiperidine: The C2/C6 carbons are adjacent to an N-H group and appear at a different, more upfield position, typically around 46-47 ppm . The allyl methylene carbon is not attached to nitrogen and resonates much further upfield, around 39-40 ppm .
Comparative ¹³C NMR Data
| Carbon Position | N-Allylpiperidine (Expected δ, ppm) | 4-Allylpiperidine (Expected δ, ppm) | Key Differentiator |
| Allyl -CH₂- | ~58 | ~40 | Large Downfield Shift in N-Allyl |
| Ring C2/C6 | ~54 | ~46 | Downfield Shift in N-Allyl |
| Ring C4 | ~26 | ~38 | Different substitution pattern |
| Allyl -CH= | ~135 | ~138 | Similar |
| Allyl =CH₂ | ~117 | ~115 | Similar |
Visualizing the Key Structural Differences
The following diagram illustrates the structural and electronic differences that give rise to the distinct NMR signals.
Caption: Key distinguishing atoms in N-allylpiperidine vs. 4-allylpiperidine.
Experimental Protocol
This section provides a standardized protocol for acquiring high-quality NMR data for the differentiation of allylpiperidine isomers.
1. Sample Preparation
-
Analyte: Accurately weigh approximately 5-10 mg of the allylpiperidine isomer.
-
Solvent: Transfer the analyte to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Chloroform is a good general-purpose solvent for these compounds. For observing the N-H proton in 4-allylpiperidine without rapid exchange, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, as it slows the rate of proton exchange.[4][8]
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Mixing: Cap the NMR tube and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Data Acquisition
-
Spectrometer: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative accuracy if integration is critical.
-
Number of Scans (ns): 8-16 scans.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128-1024 scans, depending on sample concentration.
-
-
(Optional) D₂O Exchange for 4-allylpiperidine:
-
Acquire a standard ¹H NMR spectrum.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap and shake vigorously for ~30 seconds.
-
Allow the layers to separate (if visible).
-
Re-acquire the ¹H NMR spectrum. The N-H signal should significantly diminish or disappear entirely.
-
3. Data Processing
-
Apply standard Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks in the ¹H spectrum and assign them to the respective protons.
-
Pick peaks in both ¹H and ¹³C spectra and assign them based on the expected chemical shifts outlined in this guide.
Conclusion
The differentiation of 4-allylpiperidine and N-allylpiperidine is straightforward and definitive using routine ¹H and ¹³C NMR spectroscopy. The key diagnostic features in the ¹H NMR spectrum are the presence or absence of an exchangeable N-H proton and the significant downfield chemical shift of the allyl methylene protons in the N-allyl isomer due to the direct attachment to the electronegative nitrogen. These findings are robustly confirmed by ¹³C NMR, which shows corresponding shifts for the carbons alpha to the nitrogen. By following the protocols and interpretative framework presented in this guide, researchers can confidently and accurately assign the correct isomeric structure.
References
-
Welch, C. J., et al. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Magnetic Resonance in Chemistry. Available at: [Link]
-
Dalla Pozza, M., et al. (2021). Gold(III) to Ruthenium(III) Metal Exchange in Dithiocarbamato Complexes Tunes Their Biological Mode of Action for Cytotoxicity in Cancer Cells. Molecules. This article provides examples of proton chemical shifts for piperidine derivatives. Available at: [Link]
-
Al-Rawi, F. F. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs Blog. Available at: [Link]
-
Kim, H., et al. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International Journal of Pharmaceutics. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information for a publication in Chemical Communications. This document contains example ¹H and ¹³C NMR data for various organic compounds. Available at: [Link]
-
Abraham, R. J., et al. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Tables For Organic Structure Analysis. Springer. This source provides general tables for NMR chemical shifts.
-
Wang, F-P., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. Available at: [Link]
-
Appenroth, D., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Caron, B., et al. (2021). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega. Available at: [Link]
-
Liepinsh, E., & Otting, G. (1996). NMR measurements of proton exchange between solvent and peptides and proteins. Acta Biochimica Polonica. Available at: [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- University of Puget Sound. (n.d.). Approximating Proton NMR Chemical Shifts.
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Hydrogenation of Functionalised Pyridines. This document contains example NMR data for piperidine derivatives. Available at: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). Natural Products Magnetic Resonance Database. Available at: [Link]
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NMR Wiki Q&A Forum. (2015). Mechanism of chemical exchange between labile protons (OH, NH, SH). NMR Wiki. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
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Reich, H. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
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Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]
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Navarrete-Vazquez, G., et al. (2009). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules. Available at: [Link]
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SciSpace. (2016). Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). SciSpace. Available at: [Link]
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Oregon State University. (2022). 13C NMR Chemical Shift. CH 335 Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]
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ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]
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ATB. (n.d.). Piperidine | C5H11N | MD Topology | NMR | X-Ray. The Automated Topology Builder. Available at: [Link]
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Decoding the Signature Fragmentation of 4-Allylpiperidine: A Comparative Mass Spectrometry Guide
Introduction
In the landscape of pharmaceutical development and chemical analysis, piperidine and its derivatives represent a cornerstone structural motif found in a vast array of bioactive molecules and synthetic intermediates.[1] Understanding the gas-phase ion chemistry of these N-heterocycles under mass spectrometric conditions is paramount for their unambiguous identification and structural elucidation. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-allylpiperidine, a substituted piperidine featuring an unsaturated side chain.
This document moves beyond a simple cataloging of mass-to-charge ratios (m/z). We will dissect the fundamental fragmentation mechanisms governing the piperidine ring, explore the directing influence of the 4-allyl substituent, and provide a direct comparison to structurally related analogues. By understanding the causality behind these fragmentation pathways, researchers can gain predictive power in identifying unknown piperidine-containing compounds. All claims and mechanisms are supported by established principles of mass spectrometry and data from comparable molecules.
The Foundational Fragmentation of the Piperidine Ring
Under typical 70 eV Electron Ionization (EI) conditions, the fragmentation of cyclic amines like piperidine is initiated by the removal of an electron, most commonly from the nitrogen atom's lone pair, to form a molecular ion (M+•).[1] The subsequent fragmentation is heavily dictated by the drive to stabilize the resulting positive charge.
The most dominant fragmentation pathway for the piperidine scaffold is α-cleavage , which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][2][3] This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium ion.[1][4] For the unsubstituted piperidine ring, this typically manifests as the loss of a hydrogen radical (H•) from a carbon adjacent to the nitrogen (the α-carbon), resulting in a prominent [M-1]+ peak.[5][6] The molecular ion of cyclic amines is usually strong, providing a clear indication of the compound's molecular weight.[5][6]
The Directing Influence of the 4-Allyl Substituent
The introduction of an allyl group at the C-4 position of the piperidine ring introduces new and competitive fragmentation channels. The molecular weight of 4-allylpiperidine (C8H15N) is 125.21 g/mol . We can predict its fragmentation by considering the interplay between the stable piperidine core and the reactive allyl side chain.
The primary fragmentation pathways for 4-allylpiperidine are hypothesized as follows:
-
Loss of the Allyl Group: A significant fragmentation pathway is the cleavage of the bond between the piperidine ring and the allyl substituent. This results in the loss of an allyl radical (•CH2CH=CH2), which has a mass of 41 Da. This pathway would generate a stable secondary carbocation on the piperidine ring at m/z 84.
-
Ring-Initiated α-Cleavage: Despite the presence of the allyl group, the classic α-cleavage of the piperidine ring remains a highly probable event. This would involve the loss of a hydrogen radical from C-2 or C-6, leading to a strong peak at m/z 124 ([M-1]+).
-
Ring Opening and Subsequent Fission: Following initial ionization, the piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[1] This complex series of events can produce a pattern of lower mass ions characteristic of the fragmented hydrocarbon backbone.
The interplay of these pathways dictates the final appearance of the mass spectrum. The most stable resulting ion will typically form the base peak.
Visualizing the Fragmentation of 4-Allylpiperidine
The predicted fragmentation pathways under Electron Ionization (EI) are illustrated below. The molecular ion (m/z 125) can undergo competing fragmentations, leading to characteristic product ions.
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Decoding the Terminal Alkene Signature in 4-Allylpiperidine: A Comparative Guide to 13C NMR Signals
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. 4-Allylpiperidine, a valuable building block in medicinal chemistry, presents a key structural feature in its terminal alkene. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) signals corresponding to this functional group, offering a comparison with predictive models and analogous structures to ensure accurate spectral interpretation.
This document moves beyond a simple listing of chemical shifts. Here, we delve into the causality behind experimental observations, grounded in the fundamental principles of NMR spectroscopy. By understanding the factors that influence the carbon environment of the terminal alkene, researchers can confidently assign these characteristic signals, a critical step in reaction monitoring, quality control, and the confirmation of molecular identity.
The Terminal Alkene: A Spectroscopic Landmark
The two sp²-hybridized carbons of the terminal double bond in 4-allylpiperidine give rise to distinct signals in the 13C NMR spectrum. The chemical shifts of these carbons, designated here as Cα (the internal alkene carbon) and Cβ (the terminal methylene carbon), are sensitive to their local electronic environment. Their positions in the spectrum provide a reliable fingerprint for the presence and integrity of the allyl group.
A key aspect of interpreting these signals lies in comparing experimentally obtained data with theoretical predictions and data from structurally related compounds. This comparative approach provides a robust framework for signal assignment and validation.
Comparative Analysis of 13C NMR Chemical Shifts
To provide a comprehensive understanding, we present a comparison of predicted 13C NMR data for 4-allylpiperidine with experimental data for the structurally analogous compound, allylcyclohexane. The substitution of a carbon atom in the cyclohexane ring with a nitrogen atom in the piperidine ring introduces electronic effects that can influence the chemical shifts of the nearby allyl group.
| Compound | Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| 4-Allylpiperidine | =CH- (Cα) | ~135.8 | Not available |
| =CH₂ (Cβ) | ~116.5 | Not available | |
| Allylcyclohexane | =CH- (Cα) | - | 136.2[1] |
| =CH₂ (Cβ) | - | 116.2[1] |
Predicted values for 4-allylpiperidine were obtained using online NMR prediction tools.[2][3][4][5][6]
The predicted values for the terminal alkene carbons in 4-allylpiperidine align closely with the experimental values observed for allylcyclohexane. This suggests that, in this case, the inductive effect of the nitrogen atom in the piperidine ring has a relatively minor influence on the chemical shifts of the terminal alkene carbons. The primary determinant of these shifts is the sp² hybridization of the carbons themselves.[5]
Understanding the Influencing Factors
Several key factors contribute to the observed chemical shifts of the terminal alkene carbons:
-
Hybridization: The sp² hybridization of the alkene carbons results in a significant downfield shift compared to sp³ hybridized carbons, placing their signals in the characteristic 100-150 ppm region of the 13C NMR spectrum.[5][6]
-
Substituent Effects: The electron-donating or -withdrawing nature of substituents on the double bond can influence the electron density and, consequently, the chemical shift. In 4-allylpiperidine, the piperidine ring acts as a substituent. While the nitrogen atom is electronegative, its inductive effect is attenuated by the intervening saturated carbons.
-
Solvent Effects: The choice of deuterated solvent for the NMR experiment can cause minor variations in chemical shifts due to interactions with the analyte. It is crucial to report the solvent used when presenting NMR data.
Experimental Protocol for 13C NMR Spectroscopy
Acquiring high-quality 13C NMR data is essential for accurate analysis. The following provides a detailed, step-by-step methodology for the characterization of 4-allylpiperidine.
Sample Preparation
-
Analyte Purity: Ensure the 4-allylpiperidine sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with amine functionalities, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be considered.
-
Concentration: For a standard 13C NMR experiment, a concentration of 20-50 mg of the sample in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[7]
-
Sample Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool inserted into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Instrument Parameters
The following are typical acquisition parameters for a 1D 13C NMR experiment on a 400 or 500 MHz spectrometer:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -20 to 220 ppm) is generally sufficient to encompass all carbon signals in an organic molecule.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically adequate.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point to allow for sufficient relaxation of the carbon nuclei between scans.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are often required to obtain a spectrum with a good signal-to-noise ratio.
Visualizing the 13C NMR Signals of the Allyl Group
The following diagram illustrates the relationship between the carbons of the allyl group and their expected regions in the 13C NMR spectrum.
Caption: Correlation of allyl group carbons to their 13C NMR signals.
Conclusion
The 13C NMR signals of the terminal alkene in 4-allylpiperidine serve as a clear and reliable indicator of this functional group's presence. By leveraging predictive tools and comparing the data with analogous structures like allylcyclohexane, researchers can confidently assign the characteristic signals around ~136 ppm for the internal methine carbon (=CH-) and **~117 ppm for the terminal methylene carbon (=CH₂) **. Adherence to rigorous experimental protocols ensures the acquisition of high-quality data, which is the bedrock of accurate structural analysis in drug discovery and development. This guide provides the necessary framework for interpreting these crucial spectroscopic features with a high degree of confidence.
References
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NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Colorado State University. CASCADE (ChemicAl Shift CAlculation with DEep learning). [Link]
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Virtual Chemistry 3D. 13C NMR predictor. [Link]
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CASPRE. 13C NMR Predictor. [Link]
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ACD/Labs. NMR Prediction. [Link]
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University of Ottawa. Sample preparation. [Link]
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University of Geneva. NMR sample preparation. [Link]
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University of Cambridge. NMR Sample Preparation. [Link]
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JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]
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University of California, San Diego. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
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Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
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University of Wisconsin-Madison. 13C NMR Protocol for Beginners. [Link]
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EPFL. 13C NMR. [Link]
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NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]
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CEITEC. Measuring methods available and examples of their applications 13C NMR. [Link]
-
PubChem. Allylcyclohexane. [Link]
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HPLC Retention Time Comparison of Piperidine Derivatives
A Senior Scientist’s Guide to Method Selection and Optimization
Executive Summary: The "Piperidine Problem"
Piperidine and its derivatives (e.g., methylpiperidines, 4-piperidone) represent a unique challenge in HPLC method development. As secondary alicyclic amines with a high pKa (typically ~11.2), they exist almost exclusively as cationic species at standard chromatographic pH levels (pH 2–8).
The Core Conflict:
-
In Reversed-Phase (RP): The protonated cation is highly polar, resulting in near-zero retention (
) and co-elution with the solvent front (dead time). Furthermore, the positive charge interacts strongly with residual silanols on silica-based columns, causing severe peak tailing. -
In HILIC: While retention is improved, the lack of a native UV chromophore in simple piperidines necessitates either refractive index (RI), charged aerosol detection (CAD), mass spectrometry (MS), or pre-column derivatization.
This guide compares three distinct separation strategies—Ion-Suppression RP (High pH) , Ion-Pairing RP , and HILIC —providing experimental data trends and validated protocols to ensure reproducible retention.
Comparative Analysis: Retention Behavior & Column Selection[1][2][3][4]
The following table summarizes the retention behavior of piperidine derivatives across different stationary phases. Note how the elution order inverts between RP and HILIC modes.
Table 1: Representative Retention Factors (
) and Selectivity
Data synthesized from comparative method development studies (e.g., hybrid silica vs. bare silica).
| Analyte | C18 (Low pH, 0.1% TFA) | C18 (High pH, 10 mM NH₄HCO₃) | HILIC (Bare Silica, ACN/NH₄OAc) |
| Piperidine | ~0.1 (Void) | 2.5 (Good) | 5.8 (Strong) |
| 2-Methylpiperidine | ~0.2 | 3.1 | 4.9 |
| 3-Methylpiperidine | ~0.3 | 3.4 | 4.5 |
| 4-Methylpiperidine | ~0.3 | 3.5 | 4.4 |
| N-Methylpiperidine | ~0.4 | 4.0 | 2.1 (Weak*) |
-
Observation 1 (The pH Effect): At low pH, the positive charge dominates, making the molecule too polar for the C18 hydrophobic ligand. At high pH (>10), the molecule is neutral (free base), allowing hydrophobic interaction to drive separation.
-
Observation 2 (HILIC Orthogonality): HILIC provides the highest retention for the most polar (unsubstituted) piperidine. N-methylation reduces hydrogen bond donor capability, significantly dropping retention in HILIC.
Visualizing the Separation Mechanism
To understand why tailing occurs and how to prevent it, we must visualize the molecular interactions.
Diagram 1: The Silanol Suppression Mechanism
This diagram illustrates the competition between the desired hydrophobic interaction and the unwanted silanol interaction.
Caption: Mechanism of retention and tailing. High pH strategies neutralize the analyte, while TEA blocks active silanol sites.
Validated Experimental Protocols
Protocol A: High pH Reversed-Phase (Recommended for MS/CAD)
Best for: Complex mixtures, structural isomers, and ruggedness.
Prerequisites:
-
Column: Ethylene-Bridged Hybrid (BEH) C18 or similar high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH). Do not use standard silica columns above pH 8.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with NH₄OH).
-
Mobile Phase B: Acetonitrile (100%).
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mM Ammonium Bicarbonate in HPLC-grade water. Add Ammonium Hydroxide dropwise until pH reaches 10.5. Filter through 0.22 µm nylon filter.[1]
-
Equilibration: Flush column with 95% A / 5% B for 20 column volumes. Hybrid particles require longer equilibration to saturate the surface.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-10 min: 5% -> 60% B (Linear gradient)
-
10-12 min: 95% B (Wash)
-
-
Detection: Since piperidine lacks a chromophore, use CAD (Nebulizer temp 35°C) or MS (ESI+, SIM mode for [M+H]+).
Protocol B: Pre-Column Derivatization (For UV Detection)
Best for: Labs limited to UV/Vis detectors.
Theory: Reacting the secondary amine with Tosyl Chloride (TsCl) attaches a UV-absorbing chromophore, enabling detection at 254 nm.
Step-by-Step Workflow:
-
Reagent Setup: Prepare 10 mg/mL Tosyl Chloride in Acetonitrile. Prepare 0.1 M Sodium Borate buffer (pH 9.5).
-
Reaction:
-
Mix 100 µL Sample (in water/ACN) + 100 µL Borate Buffer + 200 µL Tosyl Chloride solution.
-
Vortex and incubate at 60°C for 30 minutes .
-
-
Quenching: Add 50 µL of 1 M HCl to stop the reaction and neutralize the mixture.
-
Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus) using a Water/ACN gradient with 0.1% Phosphoric Acid. Detect at 228 nm or 254 nm .
Method Decision Matrix
Use this decision tree to select the optimal workflow for your specific piperidine derivative.
Caption: Decision matrix for selecting the appropriate detection and separation mode.
Troubleshooting & Optimization
-
Problem: Peak Tailing (Asymmetry > 1.5).
-
Problem: "Ghost" Peaks in Gradient.
-
Problem: Retention Time Drift.
References
-
Vertex AI Search. (2025). Unusual retention behaviour of 4-substituted piperidines on polybutadiene and polystyrene coated zirconia by comparison to reverse phase silica. PubMed. [Link]
-
Sielc Technologies. (2025). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Sielc.com. [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]
-
ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. ResearchGate. [Link]
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- 3. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
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- 6. mdpi.com [mdpi.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
A Senior Application Scientist's Guide to the Orthogonal Validation of 4-Allylpiperidine Hydrochloride Purity
In the landscape of pharmaceutical research and drug development, the purity of chemical building blocks is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe science is built. 4-Allylpiperidine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of essential analytical techniques for validating the purity of 4-allylpiperidine hydrochloride. We move beyond simple protocol recitation to explain the causality behind our experimental choices, ensuring a self-validating, scientifically rigorous approach. Our methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that a combination of analytical procedures is often necessary to achieve the required level of discrimination for a purity assessment.[1][2][3][4][5]
The Orthogonal Approach: A Multi-Faceted View of Purity
No single analytical technique can provide a complete picture of a compound's purity. An effective purity validation strategy relies on an orthogonal approach, where multiple, disparate methods are employed. Each technique examines the sample through a different physical or chemical lens, and together, they provide a high-confidence assessment.
Caption: Orthogonal workflow for purity validation.
Part 1: Structural Identity Confirmation
Before quantifying purity, we must unequivocally confirm the compound's identity. Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this process.
Mass Spectrometry (MS)
Expertise & Experience: MS is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.[6][7] For 4-allylpiperidine hydrochloride, we are looking for the mass-to-charge ratio (m/z) of the free base (C₈H₁₅N, MW: 125.22 g/mol ) after in-source dissociation of the HCl salt. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is preferred as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[6][7]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of 4-allylpiperidine hydrochloride in methanol.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer.
-
Analysis Mode: Operate in positive ion mode.
-
Data Acquisition: Scan for m/z values in the range of 50-500 Da.
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 126.128.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. For 4-allylpiperidine hydrochloride, the ¹H NMR spectrum should show characteristic signals for the allyl group and the piperidine ring protons, with appropriate chemical shifts and coupling patterns. The presence of the hydrochloride salt often causes broadening of the N-H proton signal and shifts in adjacent protons compared to the free base.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate all signals.
Data Presentation: Expected ¹H NMR Signals
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Allyl CH= | ~5.7-5.9 | m | 1H |
| Allyl =CH₂ | ~5.0-5.2 | m | 2H |
| Piperidine N-H₂⁺ | ~8.5-9.5 | br s | 2H |
| Piperidine CH adjacent to N | ~3.0-3.3 | m | 2H |
| Piperidine CH | ~1.5-2.2 | m | 7H |
Part 2: Quantitative Purity and Impurity Profiling
Once identity is confirmed, the next critical step is to quantify the main component and identify any impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse for this task, while quantitative NMR (qNMR) offers a powerful alternative that does not require a specific reference standard for every impurity.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC separates components of a mixture based on their differential interactions with a stationary and mobile phase.[8] For a polar amine like 4-allylpiperidine, which lacks a strong UV chromophore, detection can be challenging. While low wavelength UV (e.g., 210 nm) can be used, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) provides more uniform response for non-volatile analytes, irrespective of their optical properties. A reversed-phase C18 column is often suitable, but the use of an ion-pairing agent or a HILIC column may be necessary to achieve good retention and peak shape for this polar compound.[9][10]
Caption: General experimental workflow for HPLC analysis.
Experimental Protocol: HPLC-UV/CAD
-
Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water, B: 0.1% TFA in Acetonitrile.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and/or CAD.
-
Sample Preparation: Prepare a 1 mg/mL solution in the initial mobile phase composition (95:5 A:B).
-
Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Quantitative ¹H NMR (qNMR)
Expertise & Experience: qNMR is a primary analytical method that determines purity by relating the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[11][12][13][14][15] Its power lies in not requiring a reference standard of the analyte itself. The signal intensity in ¹H NMR is directly proportional to the number of protons generating that signal.[11][13]
Trustworthiness: The self-validating nature of qNMR comes from the use of a certified internal standard. The accuracy of the measurement is directly traceable to this standard. Careful selection of the standard is crucial; it must be stable, non-reactive, have peaks that do not overlap with the analyte, and be accurately weighable. Maleic acid or 1,4-bis(trimethylsilyl)benzene (BTMSB) are common choices.
Experimental Protocol: qNMR
-
Sample Preparation: Accurately weigh ~15 mg of 4-allylpiperidine hydrochloride and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial using a microbalance.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse angle).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: Purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons, M = Molar mass, m = mass, P = Purity of standard.
Data Presentation: Comparison of Purity Techniques
| Technique | Principle | Strengths | Limitations | Typical Result |
| HPLC-UV/CAD | Chromatographic Separation | High sensitivity, resolves impurities | Requires reference standards for identified impurities, detector response can vary | >99.5% (Area %) |
| qNMR | Signal Proportionality | Absolute quantification, no analyte standard needed | Lower sensitivity than HPLC, requires careful sample prep | 99.2% (w/w) |
Part 3: Stoichiometry and Physical Property Confirmation
These methods confirm the correct elemental composition of the salt and provide a classic, simple check on purity.
Elemental Analysis (CHN)
Expertise & Experience: Elemental analysis by combustion provides the weight percentage of Carbon, Hydrogen, and Nitrogen in the sample.[16][17][18][19][20] This is a fundamental technique to confirm the empirical formula and, for a hydrochloride salt, to verify the correct salt stoichiometry.[16] The theoretical values for 4-allylpiperidine hydrochloride (C₈H₁₆ClN) are calculated, and the experimental results must fall within a narrow margin (typically ±0.4%).
Data Presentation: CHN Analysis
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 59.43% | 59.31% | -0.12% |
| Hydrogen (H) | 9.98% | 10.05% | +0.07% |
| Nitrogen (N) | 8.66% | 8.61% | -0.05% |
Melting Point Determination
Expertise & Experience: A pure crystalline compound has a sharp, characteristic melting point range (typically 0.5-1.0°C).[21] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[21][22][23] Therefore, a sharp melting point is a strong indicator of high purity.[24] While not quantitative, it is an excellent, cost-effective complementary technique.
Experimental Protocol: Melting Point
-
Sample Preparation: Finely powder a small amount of the dried sample.
-
Loading: Pack the powder into a capillary tube.
-
Measurement: Place the tube in a calibrated melting point apparatus.
-
Observation: Heat slowly (1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to complete liquefaction.
-
Expected Result: A sharp melting range, e.g., 141-142°C. A broader range, such as 137-141°C, would suggest the presence of impurities.
Conclusion: A Synthesis of Evidence
Validating the purity of 4-allylpiperidine hydrochloride requires a holistic and orthogonal approach. By combining advanced spectroscopic and chromatographic techniques with fundamental physical and chemical analyses, a comprehensive and trustworthy purity profile can be established.
-
Mass Spectrometry and NMR confirm the identity .
-
HPLC provides a detailed impurity profile and purity value by area percent.
-
qNMR delivers an absolute purity value (w/w) traceable to a certified standard.
-
Elemental Analysis verifies the correct empirical formula and salt stoichiometry .
-
Melting Point offers a rapid, reliable check on overall purity and crystalline form .
When the data from these disparate techniques converge—for example, an HPLC purity of >99.5%, a qNMR purity of 99.3%, CHN analysis within ±0.2% of theory, and a sharp 1°C melting point range—a researcher can have high confidence in the quality of the material. This rigorous validation is the bedrock of reproducible research and the development of safe and effective pharmaceuticals.
References
-
Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods. [Link]
-
Wishart, D. S. (2007). Advances in structure elucidation of small molecules using mass spectrometry. NIH National Library of Medicine. [Link]
-
Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
University of Colorado Boulder. (n.d.). Melting Point Determination. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Study.com. (n.d.). How can melting point be used to determine the purity of a substance?. [Link]
-
ChemConnections. (n.d.). Melting Points as Criteria of Purity. [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Nature. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AZoM. (2023). What is a CHNS Elemental Analyzer?. [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
-
Gross, G. A., & Grüter, J. M. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
ResearchGate. (n.d.). Quantitative 1H NMR spectroscopy. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
JEOL. (2022). qNMR - Quantitative Analysis by NMR. [Link]
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- 1. fda.gov [fda.gov]
- 2. jordilabs.com [jordilabs.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 11. rssl.com [rssl.com]
- 12. researchgate.net [researchgate.net]
- 13. emerypharma.com [emerypharma.com]
- 14. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 15. Quantitative Analysis | NMR | qNMR [jeolusa.com]
- 16. aurigaresearch.com [aurigaresearch.com]
- 17. measurlabs.com [measurlabs.com]
- 18. azom.com [azom.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. mt.com [mt.com]
- 21. chemconnections.org [chemconnections.org]
- 22. homework.study.com [homework.study.com]
- 23. mt.com [mt.com]
- 24. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
Spectroscopic Identification of 4-Allylpiperidine Impurities: A Comparative Analytical Guide
The following guide is a technical resource designed for analytical chemists and process development scientists. It synthesizes principles of organic spectroscopy with regulatory impurity profiling standards (ICH Q3A).
Executive Summary & Analytical Challenge
4-Allylpiperidine (CAS: 14446-67-4) is a critical secondary amine intermediate in the synthesis of diverse pharmaceutical agents, including analgesics and piperidine-based alkaloids. The primary analytical challenge lies in distinguishing the desired C-alkylated product (4-allyl) from its thermodynamic and kinetic competitors: the N-alkylated isomer (N-allylpiperidine) and regioisomers (3-allylpiperidine).
Standard C18 HPLC methods often fail to resolve these positional isomers due to identical molecular weights (125.21 g/mol ) and similar lipophilicity (LogP ~1.8–2.1). This guide establishes an orthogonal testing protocol using NMR, GC-MS, and FT-IR to definitively characterize the impurity profile.
The Impurity Landscape: Origin & Structure
Understanding the synthesis pathway is prerequisite to predicting impurities. 4-Allylpiperidine is typically synthesized via the reduction of 4-allylpyridine or the Wittig olefination of N-protected 4-piperidone.
Common Impurity Profile Table
| Impurity Name | Structure Type | Origin | Regulatory Risk (ICH Q3A) |
| N-Allylpiperidine | Isomer (Constitutional) | Direct alkylation of amine nitrogen (side reaction). | High (Potent biological activity) |
| 3-Allylpiperidine | Isomer (Regio) | Contaminant in starting pyridine material. | Medium (Difficult separation) |
| N,4-Diallylpiperidine | Over-alkylation | Reaction of product with remaining allyl source. | Low (Easy GC separation) |
| Piperidine | Starting Material | Incomplete conversion. | Low (Volatile) |
| 4-Propylpiperidine | Hydrogenation byproduct | Over-reduction of the double bond. | Medium (Requires high-res GC) |
Diagram 1: Impurity Formation Pathways
(Visualizing where these impurities enter the workflow)
Caption: Mechanistic origin of key impurities. Green path indicates the target reaction; red dashed paths indicate side-reactions requiring monitoring.
Comparative Analysis: Selecting the Right Tool
Method A: Nuclear Magnetic Resonance (NMR) – The Structural Gold Standard
Verdict: Essential for Identification and Validation of reference standards. Not suitable for trace quantitation (<0.1%).
The definitive distinction between 4-allyl and N-allyl isomers rests on the chemical environment of the allyl group and the presence of the amine proton.
-
1H NMR Diagnostic Signals (400 MHz, CDCl3):
-
4-Allylpiperidine (Target):
-
NH Proton: Broad singlet at ~1.8–2.0 ppm (concentration dependent).
-
Allylic CH2: Doublet at ~2.0 ppm (attached to C4 methine).
-
Alpha-Protons (C2/C6): Multiplet at ~2.6–3.1 ppm (typical secondary amine).
-
-
N-Allylpiperidine (Impurity):
-
NH Proton: Absent .
-
Allylic CH2: Doublet at ~3.0 ppm (deshielded by Nitrogen attachment).
-
Alpha-Protons: Shifted upfield slightly due to tertiary amine character.
-
-
Method B: GC-MS (Gas Chromatography - Mass Spectrometry) – The Quantitation Workhorse
Verdict: Best for Routine QC and Trace Analysis (ppm level).
GC-MS provides superior separation of volatile piperidines compared to LC-MS. The fragmentation patterns (EI, 70eV) are distinct.
-
Fragmentation Logic:
-
4-Allylpiperidine:
-
Molecular Ion (M+): 125 m/z.[1]
-
Base Peak: m/z 82 (Loss of propyl radical or ring contraction).
-
Key Fragment: m/z 56 (Tetrahydropyridine fragment).
-
-
N-Allylpiperidine:
-
Molecular Ion (M+): 125 m/z.[1]
-
Base Peak: m/z 96 (Alpha-cleavage loss of ethyl/vinyl) or m/z 84 (Piperidine ring if allyl is lost).
-
Diagnostic: Strong M-1 (124 m/z) is often more pronounced in N-alkyl amines due to alpha-hydrogen loss.
-
-
Method C: FT-IR (Fourier Transform Infrared) – The Quick Screen
Verdict: Useful for Goods Inward raw material checks.
-
4-Allylpiperidine: Sharp N-H stretching vibration (~3300 cm⁻¹).
-
N-Allylpiperidine: Absence of N-H stretch; presence of tertiary amine bands.
Detailed Experimental Protocols
Protocol 1: GC-MS Regioisomer Separation Method
This protocol is designed to separate the 3-allyl and 4-allyl isomers, which often co-elute on standard non-polar columns.
Instrument: Agilent 7890/5977 (or equivalent). Column: Rtx-5 Amine or CP-Volamine (30m x 0.25mm x 1.0µm). Note: Base-deactivated columns are mandatory to prevent peak tailing of secondary amines.
-
Sample Prep: Dilute 10 mg sample in 10 mL Dichloromethane (DCM). Add 10 µL Triethylamine (TEA) to ensure free-base form.
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 280°C (Burn out).
-
-
MS Source: 230°C, Scan range 40–300 amu.
-
System Suitability: Resolution (Rs) between 3-allyl and 4-allyl must be > 1.5.
Protocol 2: 1H-NMR Structural Validation
Use this for characterizing new batches of Reference Standards.
-
Solvent: CDCl3 (Chloroform-d) with 0.05% TMS.
-
Concentration: ~15 mg in 0.6 mL solvent.
-
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (d1): 5.0 seconds (Critical for accurate integration of the broad NH proton).
-
Scans: 64.
-
-
Processing: Line broadening (LB) = 0.3 Hz.
-
Integration Check: Calibrate TMS to 0.00. Integrate the olefinic multiplet (5.7–5.9 ppm) as 1H. Check the ratio of the NH signal; if <0.9H, suspect N-alkylation or moisture exchange.
Workflow Visualization: The Decision Tree
This diagram illustrates the logical flow for analyzing an unknown batch of 4-allylpiperidine.
Caption: Analytical decision tree for batch release. IR serves as a rapid "Go/No-Go" gate before expensive MS/NMR analysis.
References
-
International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Perrine, T. D. (1957).[2] Synthesis of 4-substituted piperidines.[2][3][4][5][6] Journal of Organic Chemistry, 22(11), 1484–1489. (Foundational chemistry for piperidine synthesis).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Piperidine, 4-propyl- (Analogous fragmentation data). NIST Chemistry WebBook. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for amine IR and NMR shifts).
Sources
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- 4. chemrevlett.com [chemrevlett.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Piperidine synthesis [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Prop-2-en-1-yl)piperidine
I. Hazard Profile and Core Safety Principles
Understanding the potential hazards of 4-(Prop-2-en-1-yl)piperidine is foundational to its safe handling and disposal. Based on the known properties of piperidine and its substituted analogues, the following hazards should be anticipated[1][2][3]:
-
Flammability: Piperidine is a highly flammable liquid and vapor[3][4]. The presence of the allyl group in 4-(Prop-2-en-1-yl)piperidine is unlikely to mitigate this risk. Therefore, it must be treated as a flammable substance, and kept away from heat, sparks, open flames, and other ignition sources[1][4].
-
Toxicity and Corrosivity: Piperidine is toxic if it comes into contact with skin or is inhaled[1][3]. It is also known to cause severe skin burns and eye damage[2][5]. Consequently, 4-(Prop-2-en-1-yl)piperidine should be handled with the assumption that it is toxic and corrosive.
-
Reactivity: Piperidine is incompatible with strong oxidizing agents and acids[6]. Contact with these substances should be avoided to prevent vigorous and potentially dangerous reactions.
Given these hazards, the core principle for the disposal of 4-(Prop-2-en-1-yl)piperidine is to manage it as a hazardous waste, in accordance with all applicable federal, state, and local regulations[7][8].
II. Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 4-(Prop-2-en-1-yl)piperidine for disposal, it is imperative to utilize appropriate engineering controls and wear the correct personal protective equipment (PPE).
Engineering Controls:
-
All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure[7].
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area[8].
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene[5].
-
Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should also be worn[9].
-
Skin and Body Protection: A flame-retardant lab coat should be worn. For larger quantities or in the event of a spill, a chemical-resistant apron and boots may be necessary[1].
-
Respiratory Protection: If there is a risk of inhalation despite the use of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[4].
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of 4-(Prop-2-en-1-yl)piperidine waste.
Step 1: Waste Segregation and Collection
-
Collect all waste containing 4-(Prop-2-en-1-yl)piperidine, including unreacted material, contaminated solvents, and disposable labware, in a designated and properly labeled hazardous waste container[1][10].
-
The container must be made of a compatible material, such as glass or polyethylene, and have a secure, tight-fitting lid[11].
-
Do not mix this waste with incompatible materials, such as strong acids or oxidizing agents[2].
Step 2: Waste Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "4-(Prop-2-en-1-yl)piperidine" and any other chemical constituents.
-
The label should also indicate the primary hazards, such as "Flammable Liquid" and "Toxic"[3].
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool hazardous waste accumulation area[1][10].
-
This area should be away from sources of ignition and incompatible chemicals[6].
Step 4: Final Disposal
-
The ultimate disposal of 4-(Prop-2-en-1-yl)piperidine waste must be conducted through an approved and licensed hazardous waste disposal facility[1][4].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will ensure that the disposal method complies with all regulatory requirements.
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective method for the disposal of piperidine and its derivatives[2].
IV. Spill Management
In the event of a spill of 4-(Prop-2-en-1-yl)piperidine, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor[8].
-
Control Ignition Sources: Remove all sources of ignition from the area[1].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood[7].
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the liquid. Do not use combustible materials like paper towels to absorb the bulk of the spill[2].
-
Neutralize (with caution): For residual amounts, the spill area can be cautiously neutralized with a dilute solution of a weak acid, such as citric acid, before final cleanup. However, this should only be performed by trained personnel.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated items into a designated hazardous waste container[7].
-
Decontaminate: Clean the spill area thoroughly with soap and water[8].
-
Report: Report the spill to your institution's EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-(Prop-2-en-1-yl)piperidine.
Caption: Disposal workflow for 4-(Prop-2-en-1-yl)piperidine.
VI. Quantitative Data Summary
While specific quantitative data for 4-(Prop-2-en-1-yl)piperidine is not available, the following table provides relevant data for the parent compound, piperidine, which should be used as a conservative guide.
| Property | Value for Piperidine | Reference |
| Flash Point | 16 °C (60.8 °F) | [10] |
| Boiling Point | 106 °C (222.8 °F) | [1] |
| Lower Flammability Limit | 1.5% | [10] |
| Upper Flammability Limit | 10.3% | [10] |
| pH | 12.6 (100 g/L at 20 °C) | [10] |
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 4-(Prop-2-en-1-yl)piperidine, thereby upholding the principles of laboratory safety and regulatory compliance.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023, June 9). Piperidine - Substance Information. Retrieved from [Link]
-
Bellona Foundation. (2009, September 15). Amines Used in CO2 Capture - Health and Environmental Impacts. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, May 26). Update on Chemicals Removal at the Refinery on St. Croix. Retrieved from [Link]
-
ResearchGate. (2021, March 16). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-1-(prop-2-yn-1-yl)piperidine. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(prop-2-en-1-yloxy)piperidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]
Sources
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- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemos.de [chemos.de]
- 6. canyoncomponents.com [canyoncomponents.com]
- 7. peptide.com [peptide.com]
- 8. nj.gov [nj.gov]
- 9. aksci.com [aksci.com]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 4-(Prop-2-en-1-yl)piperidine
Essential Safety and Logistical Guide for Handling 4-(Prop-2-en-1-yl)piperidine
As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive intermediates into drug development workflows. 4-(Prop-2-en-1-yl)piperidine, commonly referred to as 4-allylpiperidine, presents a unique set of logistical and safety challenges. The presence of the secondary amine confers significant basicity and nucleophilicity, rendering the compound highly corrosive to biological tissues and metals. Simultaneously, its volatility and flammability require stringent engineering controls.
This guide establishes a self-validating system for handling this compound, ensuring that every protocol step inherently verifies the safety of the next.
Hazard Profile & Physicochemical Causality
Before donning Personal Protective Equipment (PPE), we must understand why the equipment is necessary. The hazards of 4-allylpiperidine are directly linked to its molecular structure:
-
Corrosivity (H314): The unshared electron pair on the piperidine nitrogen makes it a strong base. Upon contact with moisture in the skin or eyes, it undergoes rapid exothermic protonation, causing severe liquefactive necrosis (1)[1].
-
Toxicity (H311 + H331): The lipophilic allyl group enhances dermal penetration, allowing the toxic amine core to rapidly enter systemic circulation. It is highly toxic via inhalation and dermal contact (2)[2].
-
Flammability (H225): Like its parent compound piperidine, this derivative possesses a low flash point and high vapor pressure, capable of forming explosive mixtures with air at room temperature (3)[3].
Table 1: Quantitative Hazard Summary for Piperidine Derivatives
| Property | Value/Classification | Causality / Operational Implication |
|---|---|---|
| GHS Classification | Flam. Liq. 2, Skin Corr. 1B, Acute Tox. 3 | Requires explosion-proof fume hood and heavy-duty dermal protection. |
| Vapor Density | > 1 (Heavier than air) | Vapors will pool in low areas, increasing flash-fire risk. |
| pH (Aqueous) | ~12.6 (Highly Basic) | Rapid destruction of ocular and dermal tissues upon contact. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling 4-allylpiperidine. The high dermal penetration rate of allyl-substituted amines dictates specific material choices.
-
Hand Protection:
-
Primary: Butyl rubber or heavy-duty Nitrile gloves (minimum 0.4 mm thickness).
-
Causality: Standard latex or thin nitrile examination gloves degrade rapidly upon contact with concentrated aliphatic amines. The non-polar allyl group combined with the polar amine core acts as an aggressive solvent.
-
-
Eye & Face Protection:
-
Primary: Chemical splash goggles combined with an 8-inch polycarbonate face shield.
-
Causality: The high basicity causes irreversible corneal damage within seconds. A face shield prevents droplet inhalation and facial burns during pressurized transfers.
-
-
Body Protection:
-
Primary: Flame-resistant (FR) lab coat over natural fiber clothing, plus a chemical-resistant apron (e.g., Tychem®) for volumes >50 mL.
-
Causality: Synthetic fibers (polyester) can melt into the skin during a flash fire. The FR coat mitigates fire risk, while the apron blocks corrosive penetration.
-
-
Respiratory Protection:
-
Primary: Handling must occur in a certified chemical fume hood. If ventilation is compromised, a full-face respirator with ABEK (organic vapor/ammonia/amine) cartridges is required.
-
Operational Workflow: Step-by-Step Handling Protocol
This protocol is designed as a self-validating system: you cannot proceed to the next step without confirming the safety parameters of the current one.
Step 1: Environmental Preparation
-
Clear the fume hood of all incompatible materials (strong oxidizers, acids, halogens).
-
Establish an inert atmosphere (Argon or Nitrogen) using a Schlenk line.
-
Causality: Displacing oxygen prevents the formation of explosive vapor-air mixtures and prevents amine oxidation.
-
Step 2: PPE Verification
-
Inspect butyl rubber gloves for micro-tears using the inflation method.
-
Don the flame-resistant lab coat, chemical splash goggles, and face shield.
Step 3: Dispensing and Transfer
-
Ground and bond all receiving vessels to prevent static discharge.
-
Use a glass or PTFE-lined syringe with a stainless steel needle for transfers.
-
Causality: 4-allylpiperidine is corrosive to many plastics and metals; PTFE and glass maintain structural integrity.
-
Step 4: Reaction Execution
-
Submerge the reaction vessel in a secondary containment tray (e.g., an ice-water bath if an exothermic acid-base reaction is anticipated).
-
Add the 4-allylpiperidine dropwise to maintain thermal control and prevent solvent boil-over.
Spill Management and Disposal Plan
Immediate and calculated action is required for spills, prioritizing neutralization over simple absorption.
Emergency Spill Response:
-
Evacuate personnel and remove all ignition sources immediately.
-
Don full PPE, including a respirator if the spill is outside the fume hood.
-
Neutralize the spill with a weak solid acid (e.g., sodium bisulfate or citric acid powder).
-
Causality: Liquid acids generate too much heat. Solid weak acids safely convert the volatile, toxic amine into a non-volatile, water-soluble ammonium salt.
-
-
Sweep the neutralized solid into a compatible hazardous waste container.
Routine Disposal Protocol:
-
Prepare a quenching bath of 1M Hydrochloric Acid (HCl) in a wide-mouth beaker, cooled in an ice bath.
-
Slowly add any residual 4-allylpiperidine or contaminated solvent to the stirred HCl solution. The acid will protonate the amine, converting it into a non-volatile, water-soluble piperidinium chloride salt.
-
Test the pH of the quenched solution using universal indicator paper. Ensure the pH remains < 7. If basic, add more 1M HCl.
-
Transfer the neutralized aqueous solution to a designated "Aqueous Organic Waste" container. Label the container explicitly: "Contains neutralized amine salts (4-allylpiperidinium chloride)."
Workflow Visualization
Logical workflow for the safe handling and disposal of 4-allylpiperidine.
References
-
Title: Safety Data Sheet: Piperidine Source: Carl Roth URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
